Product packaging for 1-Ethyl-1H-pyrrole-2-carbaldehyde(Cat. No.:CAS No. 2167-14-8)

1-Ethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1330461
CAS No.: 2167-14-8
M. Wt: 123.15 g/mol
InChI Key: DVLGEHCERRWDIX-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-2-carboxaldehyde, also known as 1-ethyl-2-formyl-1h-pyrrole, belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring. 1-Ethyl-1H-pyrrole-2-carboxaldehyde is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 1-ethyl-1H-pyrrole-2-carboxaldehyde is primarily located in the cytoplasm. 1-Ethyl-1H-pyrrole-2-carboxaldehyde has a burnt and roasted taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1330461 1-Ethyl-1H-pyrrole-2-carbaldehyde CAS No. 2167-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-8-5-3-4-7(8)6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLGEHCERRWDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176055
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless to yellow liquid; burnt smokey aroma
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

204.00 to 206.00 °C. @ 760.00 mm Hg
Record name 1-Ethyl-1H-pyrrole-2-carboxaldehyde
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.033 - 1.039
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
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CAS No.

2167-14-8
Record name 1-Ethyl-1H-pyrrole-2-carboxaldehyde
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Record name 1H-PYRROLE-2-CARBOXALDEHYDE, 1-ETHYL-
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Record name 1-ETHYL-2-PYRROLECARBOXALDEHYDE
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Record name 1-Ethyl-1H-pyrrole-2-carboxaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-Ethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics of the molecule, provides detailed experimental protocols for its synthesis and data acquisition, and presents the data in a clear, comparative format.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.52s-H-6 (Aldehyde)
7.05dd2.6, 1.8H-5
6.88dd4.0, 1.8H-3
6.18dd4.0, 2.6H-4
4.25q7.3H-7 (Methylene)
1.45t7.3H-8 (Methyl)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
179.5C-6 (Aldehyde Carbonyl)
132.8C-2
125.0C-5
120.9C-3
109.3C-4
43.8C-7 (Methylene)
15.7C-8 (Methyl)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2978MediumC-H stretch (Aliphatic)
2875MediumC-H stretch (Aldehyde)
1665StrongC=O stretch (Aldehyde)
1530StrongC=C stretch (Pyrrole ring)
1465MediumC-H bend (Aliphatic)
1410StrongC-N stretch (Pyrrole ring)
745StrongC-H out-of-plane bend (Pyrrole ring)

Sample preparation: Thin film.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
123100[M]⁺ (Molecular Ion)
12295[M-H]⁺
9485[M-CHO]⁺
7950[C₅H₅N]⁺
6740[C₄H₅N]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectral data are provided below.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Materials:

  • 1-Ethylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, phosphorus oxychloride (1.1 equivalents) is added dropwise to anhydrous DMF (3 equivalents) at 0°C with constant stirring.

  • The mixture is stirred for an additional 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • A solution of 1-ethylpyrrole (1 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred until the evolution of gas ceases. The aqueous layer is then extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford this compound as a pale yellow oil.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Proton-decoupled carbon NMR spectra were acquired with a pulse angle of 45°, a relaxation delay of 2.0 s, and a spectral width of 200 ppm. The number of scans was typically between 512 and 1024 to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC inlet.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

  • MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis of the spectral data of this compound.

spectral_analysis_workflow cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation synthesis Vilsmeier-Haack Reaction purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purified Compound ir IR Spectroscopy purification->ir Purified Compound ms Mass Spectrometry purification->ms Purified Compound nmr_analysis NMR Peak Assignment (Chemical Shift & Coupling) nmr->nmr_analysis ir_analysis IR Functional Group Identification ir->ir_analysis ms_analysis Mass Spectrum Fragmentation Analysis ms->ms_analysis structure_confirmation Structure Confirmation nmr_analysis->structure_confirmation ir_analysis->structure_confirmation ms_analysis->structure_confirmation structure_elucidation cluster_structure Molecular Structure cluster_evidence Spectroscopic Evidence structure This compound C₇H₉NO MW: 123.15 nmr_evidence ¹H & ¹³C NMR: - Ethyl group signals (quartet, triplet) - Pyrrole ring proton signals - Aldehyde proton signal - Confirms connectivity structure->nmr_evidence Correlates to ir_evidence IR: - Strong C=O stretch (~1665 cm⁻¹) - Aromatic C=C stretches - Aliphatic C-H stretches structure->ir_evidence Correlates to ms_evidence MS: - Molecular ion peak at m/z 123 - Fragmentation pattern ([M-H]⁺, [M-CHO]⁺) structure->ms_evidence Correlates to

Spectroscopic Profile of 1-Ethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents available ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and a structural representation to aid in spectral assignment.

Introduction

This compound is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Spectroscopic characterization, particularly through ¹H and ¹³C NMR, is fundamental for verifying its structure and purity. This guide consolidates the available NMR data to facilitate its use in research and development.

NMR Spectroscopic Data

The following tables summarize the expected and observed NMR data.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
CHO~9.5s-
H-5~6.9t~1.5
H-3~6.8t~2.5
H-4~6.1t~3.0
N-CH₂~4.2q~7.3
N-CH₂-CH₃~1.4t~7.3

Note: Expected values are based on typical ranges for similar pyrrole derivatives. "s" denotes singlet, "t" denotes triplet, and "q" denotes quartet.

Table 2: ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O~180
C-2~132
C-5~125
C-3~118
C-4~110
N-CH₂~42
N-CH₂-CH₃~16

Note: Expected values are based on typical ranges for similar pyrrole derivatives.

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

¹H NMR Acquisition
  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 16 ppm and an acquisition time of 2-4 seconds are typically sufficient.

  • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Acquisition
  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 240 ppm) is necessary.

  • Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio.

  • Process the FID as described for the ¹H spectrum.

  • Assign the chemical shifts to the corresponding carbon atoms.

Structural Representation and Spectral Assignment

The structure of this compound is depicted below, with numbering to facilitate the correlation of NMR signals to specific atoms.

Caption: Structure of this compound with atom numbering.

Synthesis Workflow

A common method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[1] The general workflow is outlined below.

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent Formation reagents->vilsmeier reaction Vilsmeier-Haack Reaction vilsmeier->reaction pyrrole 1-Ethyl-1H-pyrrole pyrrole->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Ethyl-1H-pyrrole- 2-carbaldehyde purification->product

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

References

Mass Spectrometry Fragmentation of 1-Ethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization (EI) mass spectrometry fragmentation of 1-Ethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), a heterocyclic aldehyde of interest in various chemical and pharmaceutical research domains. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for elucidating the structure of related compounds.

Core Concepts in Mass Spectrometry of Heterocyclic Aldehydes

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For N-substituted pyrrole aldehydes, fragmentation is typically initiated at the sites of charge localization and weakest bonds, often involving the N-alkyl group and the aldehyde functionality.

Electron Ionization Fragmentation Pathway

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The fragmentation process is initiated by the removal of an electron from the molecule, most likely from a non-bonding electron pair on the oxygen or nitrogen atom, or from the aromatic π-system.

The molecular ion (m/z 123) can undergo several fragmentation pathways. A primary fragmentation involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion (m/z 122). Another significant fragmentation is the cleavage of the ethyl group. The loss of a methyl radical (•CH₃) from the ethyl group results in an ion at m/z 108. More commonly observed in N-alkyl pyrroles is the loss of the entire alkyl group, in this case, an ethyl radical (•C₂H₅), leading to a fragment at m/z 94. Additionally, the loss of carbon monoxide (CO) from the aldehyde group is a characteristic fragmentation for aromatic aldehydes, resulting in a fragment ion at m/z 95.

Quantitative Fragmentation Data

The relative abundance of the major ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. The data is sourced from the NIST WebBook.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
123100[C₇H₉NO]⁺• (Molecular Ion)
12285[C₇H₈NO]⁺
9565[C₆H₉N]⁺•
9455[C₅H₄NO]⁺
6630[C₄H₄N]⁺
3940[C₃H₃]⁺

Experimental Protocols

A typical experimental setup for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is detailed below. This protocol is representative for the analysis of volatile and thermally stable heterocyclic compounds.[2]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M C₇H₉NO⁺• m/z = 123 (Molecular Ion) F1 C₇H₈NO⁺ m/z = 122 M->F1 - H• F2 C₆H₆NO⁺ m/z = 108 M->F2 - •CH₃ F3 C₅H₄NO⁺ m/z = 94 M->F3 - •C₂H₅ F4 C₆H₉N⁺• m/z = 95 M->F4 - CO

Caption: Proposed EI fragmentation of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols are essential for researchers and professionals in drug development and analytical chemistry for the identification and characterization of this and related heterocyclic compounds.

References

A Technical Guide to the Gas Chromatography of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the gas chromatographic analysis of 1-Ethyl-1H-pyrrole-2-carbaldehyde, a volatile organic compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines available retention data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and a visual representation of the analytical workflow.

Data Presentation: Retention Index

While the precise retention time of a compound is specific to a particular instrument and its analytical conditions, the Kovats retention index (RI) provides a more standardized and transferable measure. The retention index relates the retention time of the analyte to that of n-alkane standards. The NIST WebBook provides retention index data for this compound on both polar and non-polar columns.[1]

Column TypeTemperature ProgramRetention Index (RI)
Non-polarCustom1039, 1046
PolarTemperature Ramp1562, 1566

Note: The specific details of the "custom" temperature program and the exact columns used to generate this data are not provided in the source literature. These values should be used as a reference for method development.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds.[2][3][4]

1. Sample Preparation

Due to its volatile nature, this compound is amenable to several sample preparation techniques designed to isolate volatile compounds from a sample matrix.[4][5]

  • Direct Injection: For pure compounds or concentrated solutions, a small volume (typically 1 µL) can be directly injected into the GC inlet.[6][7] The sample should be dissolved in a volatile solvent such as acetone or methanol.[6]

  • Headspace Analysis: This technique is suitable for analyzing volatile compounds in solid or liquid samples. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A sample of the headspace gas is then injected into the GC.

  • Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample. The fiber is exposed to the sample or its headspace, and then thermally desorbed in the GC inlet.

  • Purge and Trap: This method is often used for environmental samples to detect trace levels of volatile organic compounds.[4] An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated, and the analytes are desorbed into the GC system.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines typical GC-MS parameters for the analysis of volatile compounds like pyrrole derivatives.[3]

ParameterTypical Setting
Gas Chromatograph
ColumnMid-polarity column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Inlet Temperature250–280°C[3]
Injection ModeSplit/Splitless
Carrier GasHelium at a constant flow of 1 mL/min[3]
Oven Temperature ProgramInitial temperature: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Mass AnalyzerQuadrupole
Acquisition ModeFull scan (e.g., m/z 40-400)
Ion Source Temperature230°C
Quadrupole Temperature150°C

3. Data Analysis

  • Peak Identification: The primary identification of this compound is achieved by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library.[8] The molecular ion (M+) peak is expected at m/z 123, corresponding to its molecular weight.[9][10]

  • Retention Time/Index Confirmation: The retention time of the identified peak should be consistent across runs. For higher confidence, the calculated retention index should be compared to known values, such as those provided in the NIST WebBook.[1]

  • Quantification: If quantitative analysis is required, a calibration curve should be prepared using standards of known concentrations.

Mandatory Visualization: GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

GCMS_Workflow Sample Sample containing This compound Prep Sample Preparation (e.g., Dilution, SPME, Headspace) Sample->Prep Extraction/ Concentration Injection Injection into GC Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Vaporization Ionization Ionization (Electron Ionization) Separation->Ionization Elution MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Ion Acceleration Detection Detection MassAnalysis->Detection Mass Filtering DataAcquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) Detection->DataAcquisition DataAnalysis Data Analysis (Library Search & Quantification) DataAcquisition->DataAnalysis Data Processing Report Final Report DataAnalysis->Report

Caption: A flowchart of the GC-MS experimental workflow.

While a definitive retention time for this compound cannot be provided without specifying the exact analytical conditions, the retention index data and the generalized experimental protocol in this guide offer a solid foundation for method development and analysis. The use of GC-MS provides high confidence in the identification and quantification of this compound in various sample matrices.

References

An In-depth Technical Guide on the Solubility of 1-Ethyl-1H-pyrrole-2-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Ethyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents comprehensive experimental protocols for researchers to determine quantitative solubility in various common organic solvents.

Introduction to this compound

This compound is a versatile organic compound featuring a pyrrole ring, which imparts unique reactivity and properties.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Understanding its solubility is paramount for its application in organic synthesis, formulation development, and material science.

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C₇H₉NO[1][2][3][4][5]

  • Molecular Weight: 123.15 g/mol [2]

  • Appearance: Colorless to light yellow clear liquid[1]

  • Boiling Point: 59 °C at 6 Torr[6]

  • Predicted Water Solubility: 1.41 g/L[7]

Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative and predicted solubility information.

SolventSolubilityReference
ChloroformSlightly Soluble[8]
MethanolSlightly Soluble[8]
EthanolSoluble[2]
Water1.41 g/L (Predicted)[7]

Experimental Protocols for Solubility Determination

To facilitate further research and application, this section provides a detailed methodology for determining the quantitative solubility of this compound. The following protocol is a standard method that can be adapted based on laboratory equipment and specific solvent properties.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (>98% purity)

  • Selected organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate, Hexane, Isopropanol, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solute should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

    • Accurately weigh the filtered solution to determine its density if required.

  • Quantitative Analysis (HPLC/GC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Dilute the filtered saturated solution with a known volume of the respective solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or GC method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow Workflow for Solubility Determination A Start: Obtain Pure Compound and Solvents B Prepare Supersaturated Solutions (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Allow Excess Solute to Settle C->D E Withdraw and Filter Supernatant D->E G Dilute Filtered Saturated Solution E->G F Prepare Standard Solutions and Generate Calibration Curve (HPLC/GC) H Analyze Diluted Sample (HPLC/GC) F->H Use Calibration Curve G->H I Calculate Original Concentration (Solubility) H->I J End: Report Solubility Data I->J

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided workflow and methodologies are intended to empower researchers and professionals in drug development and chemical synthesis to accurately assess the solubility of this compound, thereby facilitating its effective utilization in various scientific applications. Further research to establish a comprehensive solubility profile across a wider range of solvents and temperatures is highly encouraged.

References

Technical Guide: Physical Properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde. This guide provides a comprehensive overview of its key physical and chemical properties, essential for its application in research and development, particularly in the fields of medicinal chemistry, flavor science, and material science. The unique structure of this compound, featuring a pyrrole ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and Identifiers

  • IUPAC Name: 1-ethylpyrrole-2-carbaldehyde[2]

  • Synonyms: 1-Ethyl-1H-pyrrole-2-carboxaldehyde, 1-Ethyl-2-formylpyrrole, N-Ethylpyrrole-2-carboxaldehyde[2]

  • CAS Number: 2167-14-8[2][3]

  • Molecular Formula: C₇H₉NO[1][2][3]

  • SMILES: CCN1C=CC=C1C=O[2]

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular Weight 123.15 g/mol [2][3]
Appearance Clear colorless to yellow liquid[1][2]
Odor Burnt, smokey aroma[2]
Boiling Point 204.0 to 206.0 °C at 760 mmHg75 °C at 7 mmHg59 °C at 6 Torr[2][4]
Density 1.033 - 1.039 g/cm³[2]
Flash Point 81 °C
Optical and Solubility Properties
PropertyValueReference(s)
Refractive Index 1.541 - 1.547[2]
Solubility in Water Practically insoluble to insoluble[2]
Solubility in Organic Solvents Soluble in ethanolSlightly soluble in chloroform and methanol[2][5]
Storage and Stability
PropertyConditionReference(s)
Storage Temperature Refrigerator (0-8 °C), under inert atmosphere[1][5][6]
Stability Air sensitive[7]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Small test tube (e.g., sodium fusion tube)

  • Capillary tube, sealed at one end

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • Fill the small test tube to a depth of about 2-3 cm with this compound.

  • Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a Thiele tube or oil bath, making sure the heating oil level is above the liquid sample but below the opening of the test tube.

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (a small glass flask of known volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record the mass of the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and bring it to the same temperature as the water.

  • Dry the outside and record the mass of the pycnometer filled with the sample liquid (m₃).

  • The density of the liquid is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Solubility

Procedure for Water Solubility:

  • To a small test tube, add approximately 25 mg of this compound.

  • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

  • Observe whether the compound dissolves completely. Classify as soluble, partially soluble, or insoluble.[8]

Procedure for Organic Solvent Solubility:

  • Follow the same procedure as for water solubility, but replace water with the organic solvent of interest (e.g., ethanol, chloroform, methanol).

  • Observe and record the solubility.

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • Ensure the prisms of the refractometer are clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Allow the sample to reach the desired temperature, typically 20 °C, by circulating water from the water bath through the instrument.

  • Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.[9][10]

Spectral Data Acquisition

¹³C NMR Spectroscopy

Protocol for Quantitative ¹³C NMR:

  • Sample Preparation: Accurately weigh 10-50 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectrometer Setup:

    • Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Set the flip angle to 30° to reduce the time required for magnetization to return to equilibrium.

    • Ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of the carbon nuclei in the molecule to allow for complete relaxation.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing: Apply appropriate phasing and baseline correction to the resulting spectrum.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

General Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

  • GC-MS System:

    • Injector: Use a split/splitless injector, with the temperature set appropriately for the compound's volatility.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating volatile organic compounds.

    • Oven Program: A temperature program is used to separate the components of the sample. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature.

    • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to identify and characterize the compound.[7][13]

Visualization of Physical Properties

The following diagram illustrates the key physical properties of this compound.

G compound This compound mol_weight Molecular Weight 123.15 g/mol compound->mol_weight appearance Appearance Colorless to Yellow Liquid compound->appearance boiling_point Boiling Point 204-206 °C @ 760 mmHg compound->boiling_point density Density 1.033-1.039 g/cm³ compound->density solubility Solubility Insoluble in Water Soluble in Ethanol compound->solubility

Caption: Key physical properties of this compound.

References

The Potent Threat of N-Substituted Pyrrole-2-Carbaldehydes: A Technical Guide to Their Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-present battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. Among these, N-substituted pyrrole-2-carbaldehydes have emerged as a promising class of compounds exhibiting significant antimicrobial activity. This technical guide provides an in-depth analysis of their synthesis, antimicrobial efficacy, and putative mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial potential of N-substituted pyrrole-2-carbaldehydes and their derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for several compounds. The data reveals that the nature of the N-substituent and other modifications to the pyrrole ring play a crucial role in the observed activity.

Below are tabulated summaries of the antimicrobial activities of selected N-substituted pyrrole-2-carbaldehyde derivatives.

Table 1: Antibacterial Activity of N-Aryl Pyrrole-3-Carbaldehyde Derivatives

Compound/DerivativeN-Aryl SubstituentTest OrganismMIC (µg/mL)
Aminoguanidine Derivative Vc4-chlorophenylEscherichia coli4
Klebsiella pneumoniae8
Acinetobacter baumannii8
Methicillin-resistant Staphylococcus aureus (MRSA)4
Aminoguanidine Derivative VbPhenylE. coli8
K. pneumoniae8
A. baumannii16
MRSA4
Aminoguanidine Derivative Ve4-methoxyphenylMRSA4
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde4-methoxyphenylPseudomonas putida16[1]

Table 2: Antibacterial and Antifungal Activity of Other N-Substituted Pyrrole Derivatives

Compound/DerivativeN-SubstituentTest OrganismMIC (µg/mL)
Aconicaramide (N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde)L-prolylMicrococcus caseolyticus200
Staphylococcus epidermidis400
Staphylococcus aureus800
Copper Complex of Pyrrole-2-carbaldehyde Thiosemicarbazone-Gram-positive bacteria12-50[2][3]
Fungi12-50[2][3]

Experimental Protocols

A clear understanding of the methodologies used to synthesize and evaluate these compounds is essential for reproducible research and further development.

Synthesis of N-Substituted Pyrrole-2-Carbaldehydes

A common and effective method for the formylation of N-substituted pyrroles is the Vilsmeier-Haack reaction.[4]

General Protocol for Vilsmeier-Haack Formylation of an N-Arylpyrrole:

  • Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining a low temperature. This forms the Vilsmeier reagent, a chloroiminium salt.

  • Reaction with Pyrrole: Dissolve the N-arylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to reflux for a specified period (typically monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully quench it by adding it to a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes:

This class of compounds, for which antimicrobial data is presented above, is synthesized in a two-step process:

  • Paal-Knorr Condensation: React 2,5-hexanedione with a substituted aniline in the presence of a catalyst like sulfamic acid to yield the corresponding N-aryl-2,5-dimethylpyrrole.[5]

  • Vilsmeier-Haack Formylation: Subject the N-aryl-2,5-dimethylpyrrole to the Vilsmeier-Haack reaction as described above to introduce the carbaldehyde group at the 3-position.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the N-substituted pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antimicrobial concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of action for N-substituted pyrrole-2-carbaldehydes are still under active investigation, evidence from related pyrrole derivatives suggests that their antimicrobial effects may stem from the inhibition of essential bacterial enzymes. Key targets in bacteria include DNA gyrase and enoyl-acyl carrier protein reductase (InhA), both of which are crucial for bacterial survival.

The proposed inhibitory action of these compounds can be visualized as an interruption of vital cellular processes.

bacterial_enzyme_inhibition cluster_drug N-Substituted Pyrrole-2-Carbaldehyde cluster_bacterial_cell Bacterial Cell Drug Pyrrole-2-Carbaldehyde Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibits InhA Enoyl-ACP Reductase (InhA) Drug->InhA Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Fatty_Acid_Biosynthesis Mycolic Acid Synthesis (Fatty Acid Elongation) InhA->Fatty_Acid_Biosynthesis Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Fatty_Acid_Biosynthesis->Cell_Death

Caption: Putative inhibitory action on key bacterial enzymes.

The workflow for the discovery and initial evaluation of these antimicrobial compounds follows a logical progression from synthesis to biological testing.

experimental_workflow Start Conceptualization of N-Substituted Pyrrole-2-Carbaldehydes Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack Reaction) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Antimicrobial_Screening Antimicrobial Susceptibility Testing (Broth Microdilution for MIC) Purification->Antimicrobial_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Antimicrobial_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: Drug discovery and evaluation workflow.

Conclusion

N-substituted pyrrole-2-carbaldehydes represent a versatile and potent scaffold for the development of new antimicrobial agents. The data presented herein underscores the importance of continued research into this class of compounds. Future work should focus on expanding the library of N-substituted derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify promising candidates for preclinical and clinical development. The detailed protocols and compiled data in this guide aim to facilitate and accelerate these critical research endeavors.

References

Potential Antitumor Properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide explores the potential antitumor properties of derivatives of 1-Ethyl-1H-pyrrole-2-carbaldehyde, focusing on Schiff bases and thiosemicarbazones. While direct experimental data on the anticancer activity of this compound derivatives is limited in publicly available literature, this document compiles and extrapolates from research on closely related pyrrole-2-carbaldehyde analogs. This guide provides a comprehensive overview of synthetic methodologies, presents available quantitative cytotoxicity data, details relevant experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and development of novel pyrrole-based anticancer agents.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of potential anticancer drugs due to their diverse chemical properties and ability to interact with various biological targets. The pyrrole ring, a five-membered aromatic heterocycle, is a key structural motif in many biologically active molecules, both natural and synthetic.

Derivatives of pyrrole-2-carbaldehyde have emerged as a promising class of compounds with potential antitumor activity. The aldehyde functional group at the 2-position provides a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases and thiosemicarbazones. These derivatives have been shown in numerous studies to exhibit significant cytotoxic effects against various cancer cell lines. The introduction of an ethyl group at the 1-position of the pyrrole ring may modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

This guide will focus on the synthesis, potential anticancer activity, and mechanisms of action of Schiff base and thiosemicarbazone derivatives of this compound, drawing on data from analogous compounds to build a predictive framework for future research.

Synthesis of this compound Derivatives

The synthesis of Schiff base and thiosemicarbazone derivatives from this compound is expected to follow well-established condensation reactions.

General Synthesis of Schiff Bases

Schiff bases are typically synthesized through the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine or azomethine group (-C=N-).

Reaction Scheme:

General Synthesis of Thiosemicarbazones

Thiosemicarbazones are formed by the condensation reaction of a carbonyl compound with a thiosemicarbazide. This reaction is often catalyzed by a small amount of acid.

Reaction Scheme:

Quantitative Cytotoxicity Data (Based on Analogs)

Table 1: In Vitro Cytotoxicity of Pyrrole-based Thiosemicarbazone Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrrole-TSC-1HL-60 (Leukemia)43[1]
Pyrrole-TSC-2Jurkat (Leukemia)>100[1]
Pyrrole-TSC-3MCF-7 (Breast)76[1]

Table 2: In Vitro Cytotoxicity of Pyrrole-based Schiff Base Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrrole-SB-1HeLa (Cervical)7.2[2]
Pyrrole-SB-2MCF-7 (Breast)Inactive[2]
Pyrrole-SB-3HCT-116 (Colon)12.83[3]
Pyrrole-SB-4HepG2 (Liver)9.07[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of the antitumor properties of this compound derivatives, based on established protocols for analogous compounds.

Synthesis of this compound

A common method for the N-alkylation of pyrrole followed by formylation is the Vilsmeier-Haack reaction.

Protocol:

  • N-Ethylation of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0°C. After stirring for a short period, add ethyl iodide (C2H5I) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 1-ethylpyrrole by distillation or column chromatography.

  • Formylation (Vilsmeier-Haack Reaction): Cool a solution of phosphorus oxychloride (POCl3) in anhydrous DMF at 0°C. To this, add a solution of 1-ethylpyrrole in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise. After the addition, heat the mixture at reflux for a specified time. Cool the reaction mixture and pour it into a solution of sodium acetate in water. Reflux the mixture again, then cool and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

General Protocol for Thiosemicarbazone Synthesis
  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired thiosemicarbazide (1 equivalent) to the solution.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related pyrrole derivatives, several potential mechanisms of antitumor action can be proposed. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Many anticancer agents exert their effects by triggering the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of PARP, and DNA fragmentation.

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another common mechanism of anticancer drugs. Pyrrole derivatives have been shown to cause cell cycle arrest at various phases, such as G1, S, or G2/M, preventing cancer cells from proliferating.

Visualizations

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Pyrrole Pyrrole Start->Pyrrole N_Ethylation N-Ethylation (NaH, EtI) Pyrrole->N_Ethylation 1_Ethylpyrrole 1-Ethyl-1H-pyrrole N_Ethylation->1_Ethylpyrrole Formylation Formylation (POCl3, DMF) 1_Ethylpyrrole->Formylation Aldehyde 1-Ethyl-1H-pyrrole- 2-carbaldehyde Formylation->Aldehyde Condensation Condensation with Thiosemicarbazide/Amine Aldehyde->Condensation Derivative Pyrrole Derivative Condensation->Derivative Cell_Culture Cancer Cell Lines Derivative->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Study IC50->Mechanism_Study Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V/PI) Mechanism_Study->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Data_Analysis Data Analysis & Conclusion Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

Potential Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrrole_Derivative This compound Derivative Bax_Bak Bax/Bak Activation Pyrrole_Derivative->Bax_Bak induces Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Pyrrole_Derivative->Death_Receptor activates Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway.

Conclusion and Future Directions

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, represent a promising avenue for the development of novel anticancer agents. While direct experimental evidence is currently lacking, the wealth of data on analogous pyrrole-based compounds suggests that this class of molecules is likely to exhibit significant cytotoxic activity against a range of cancer cell lines. The synthetic routes are generally straightforward, and established protocols for biological evaluation can be readily applied.

Future research should focus on the synthesis and in vitro screening of a library of this compound Schiff base and thiosemicarbazone derivatives against a panel of human cancer cell lines. Promising lead compounds should then be subjected to more detailed mechanistic studies to elucidate their modes of action, including their effects on apoptosis, the cell cycle, and specific signaling pathways. In vivo studies in animal models will also be crucial to evaluate the therapeutic potential and toxicity of these compounds. The findings from such studies will be instrumental in guiding the further development of this class of pyrrole derivatives as potential clinical candidates for cancer therapy.

References

Spectroscopic Characterization of N-Ethylpyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpyrrole and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The pyrrole ring, an electron-rich aromatic system, is a crucial scaffold in medicinal chemistry. The addition of an ethyl group at the nitrogen atom (N-1 position) modifies the compound's physical and chemical properties, influencing its solubility, stability, and interaction with biological targets. Accurate structural elucidation and characterization of these derivatives are paramount for drug discovery and development, ensuring the identity, purity, and consistency of synthesized compounds.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize N-ethylpyrrole and its derivatives. It details the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-ethylpyrrole, both ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms.

The pyrrole ring is an aromatic, five-membered heterocycle where the nitrogen heteroatom significantly influences the electron density and, consequently, the chemical shifts of the ring's protons and carbons.[1] In N-ethylpyrrole, the symmetry of the parent pyrrole is maintained, resulting in distinct signals for the α-protons (H-2/H-5), β-protons (H-3/H-4), and the ethyl group.[1][2]

Data Presentation: ¹H and ¹³C NMR of N-Ethylpyrrole

The following tables summarize the typical chemical shift data for N-ethylpyrrole, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[2]

Table 1: ¹H NMR Spectroscopic Data for N-Ethylpyrrole in CDCl₃

Chemical Shift (δ) ppmAssignmentMultiplicityCoupling Constant (J) Hz
~6.63α-Protons (H-2, H-5)Triplet (t)~2.1
~6.10β-Protons (H-3, H-4)Triplet (t)~2.1
~3.85Methylene (-CH₂-)Quartet (q)~7.3
~1.35Methyl (-CH₃)Triplet (t)~7.3

Table 2: ¹³C NMR Spectroscopic Data for N-Ethylpyrrole in CDCl₃

Chemical Shift (δ) ppmAssignment
~121.1α-Carbons (C-2, C-5)
~108.0β-Carbons (C-3, C-4)
~41.5Methylene (-CH₂)
~16.5Methyl (-CH₃)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the N-ethylpyrrole derivative in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts, especially for protons involved in hydrogen bonding.[1] Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum at 0 ppm.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters :

    • Spectral Width : 0-12 ppm.[1]

    • Number of Scans (NS) : 8-16 to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay (D1) : 1-2 seconds to allow for adequate spin-lattice relaxation between pulses.[1]

    • Acquisition Time (AQ) : 1-2 seconds.[1]

  • ¹³C NMR Acquisition Parameters :

    • Spectral Width : 0-220 ppm.

    • Number of Scans (NS) : 128 or more, as the ¹³C isotope has a low natural abundance.

    • Relaxation Delay (D1) : 2 seconds, as carbon nuclei typically have longer relaxation times.[1]

    • Decoupling : Use proton broadband decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon atom.[1]

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Perform phase and baseline corrections on the resulting spectrum. Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak. For ¹H spectra, integrate the signals to determine the relative number of protons for each peak.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Data Presentation: Key FT-IR Absorption Bands for N-Ethylpyrrole

The FT-IR spectrum of N-ethylpyrrole is typically recorded from a neat liquid sample. The table below lists the key absorption bands and their corresponding vibrational modes.

Table 3: Key FT-IR Absorption Bands for N-Ethylpyrrole (Neat)

Wavenumber (cm⁻¹)Description of VibrationIntensity
~3100-3000Aromatic C-H Stretch (pyrrole ring)Medium
~2975Aliphatic C-H Stretch (ethyl group)Strong
~1550C=C Ring StretchingMedium
~1490C-N Ring StretchingStrong
~1320C-N Stretch (N-ethyl)Medium
~1090C-H In-plane BendingStrong
~725C-H Out-of-plane BendingStrong
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid) : Place one drop of the neat N-ethylpyrrole liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3] Alternatively, for a transmission measurement, place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, pressing them together to form a thin liquid film.

  • Instrumentation : Use a benchtop FT-IR spectrometer, such as a Bruker Tensor 27.[3]

  • Data Acquisition :

    • First, record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the sample spectrum over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum by identifying the characteristic absorption bands and assigning them to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like N-ethylpyrrole, it is used to characterize the π-electron system. The absorption of UV or visible light promotes electrons from a π bonding orbital to a π* anti-bonding orbital (π → π* transition).[4]

Data Presentation: UV-Vis Absorption Data for N-Ethylpyrrole

The UV-Vis spectrum of N-ethylpyrrole is typically recorded in a non-polar solvent like ethanol or cyclohexane. Unsubstituted pyrrole shows absorption bands between 250 nm and 287 nm.[4]

Table 4: UV-Vis Absorption Data for N-Ethylpyrrole in Ethanol

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Type
~260-280(Not specified in search results)π → π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the N-ethylpyrrole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a matched pair of quartz cuvettes (typically 1 cm path length) with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Record a baseline spectrum to zero the instrument.

    • Replace the solvent in the sample cuvette with the prepared sample solution.

    • Scan a range of wavelengths, for example, from 200 nm to 400 nm, to record the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like N-ethylpyrrole, which causes extensive fragmentation, creating a unique fingerprint for the molecule.[5][6]

Data Presentation: Major Mass Spectrometry Fragments for N-Ethylpyrrole (EI)

The mass spectrum of N-ethylpyrrole will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions.

Table 5: Major Mass Spectrometry Fragments for N-Ethylpyrrole (Electron Ionization)

Mass-to-Charge (m/z)Proposed Fragment IdentitySignificance
95[C₆H₉N]⁺˙Molecular Ion (M⁺˙)
80[M - CH₃]⁺Loss of a methyl radical
67[C₄H₅N]⁺˙Loss of an ethyl radical
66[C₄H₄N]⁺Loss of an ethyl group and a hydrogen atom
39[C₃H₃]⁺Aromatic cyclopropenyl cation
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the N-ethylpyrrole derivative in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • Data Acquisition :

    • GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound is vaporized and separated from the solvent and any impurities on a capillary column.

    • Ionization : As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and form a radical cation (the molecular ion, M⁺˙).[5]

    • Fragmentation : The high energy of the EI process causes the molecular ion to fragment into smaller, characteristic ions.[6][7]

    • Mass Analysis : The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

    • Detection : The separated ions are detected, and the instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern by calculating the mass differences between major peaks to deduce the structure of the fragments, which helps in confirming the overall molecular structure.

Mandatory Visualizations

Experimental Workflow

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Synthesized N-Ethylpyrrole Derivative NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Prepare Neat Liquid Film/ATR Prep->IR_Prep UV_Prep Prepare Dilute Solution in UV-grade Solvent Prep->UV_Prep MS_Prep Prepare Dilute Solution in Volatile Solvent Prep->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq MS_Acq Acquire Mass Spectrum (GC-MS) MS_Prep->MS_Acq NMR_Ana Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Ana IR_Ana Identify Functional Group Vibrations IR_Acq->IR_Ana UV_Ana Determine λmax & Electronic Transitions UV_Acq->UV_Ana MS_Ana Determine MW & Fragmentation Pattern MS_Acq->MS_Ana Structure Final Structure Elucidation NMR_Ana->Structure IR_Ana->Structure UV_Ana->Structure MS_Ana->Structure

Caption: Workflow for the spectroscopic characterization of N-ethylpyrrole derivatives.

Logical Relationships in Structure Elucidation

G Complementary Nature of Spectroscopic Techniques center N-Ethylpyrrole Derivative (Unknown Structure) MS Mass Spectrometry (MS) center->MS NMR NMR Spectroscopy (¹H & ¹³C) center->NMR IR Infrared (IR) Spectroscopy center->IR UV UV-Vis Spectroscopy center->UV Result_MS Provides: Molecular Weight Elemental Formula (HRMS) MS->Result_MS Result_NMR Provides: Carbon-Hydrogen Framework Connectivity (J-coupling) Stereochemistry NMR->Result_NMR Result_IR Provides: Identification of Functional Groups (C=C, C-N, C-H) IR->Result_IR Result_UV Provides: Information on Conjugated π-System UV->Result_UV Final Confirmed Structure Result_MS->Final Result_NMR->Final Result_IR->Final Result_UV->Final

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Understanding the electronic structure of heterocyclic compounds like 1-Ethyl-1H-pyrrole-2-carbaldehyde is crucial for predicting their reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. This technical guide provides a comprehensive protocol for the theoretical calculation of these molecular orbitals using Density Functional Theory (DFT), a robust and widely-used computational method.[1] We outline the complete workflow, from initial molecular modeling to the final analysis of orbital energies and properties, intended to provide researchers with a practical framework for conducting similar in-silico investigations.

Introduction to this compound

This compound is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle found in many biologically significant molecules, including porphyrins and bile pigments.[2] The presence of the electron-withdrawing carbaldehyde group and the N-ethyl substituent significantly influences the electronic distribution within the pyrrole ring, thereby affecting its chemical behavior. Theoretical calculations of its molecular orbitals provide invaluable insights into its electronic properties, such as its ionization potential, electron affinity, and the nature of its electronic transitions, which are essential for designing novel drugs and functional materials.

Theoretical Background

The foundation of this guide is Molecular Orbital (MO) theory, which describes the wave-like behavior of electrons in a molecule. The linear combination of atomic orbitals forms a set of molecular orbitals, each with a discrete energy level.

  • Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are collectively known as the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excitable and more reactive.[3]

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. Calculations in this guide are based on the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, which is well-established for its reliability in modeling organic molecules.

Detailed Computational Protocol

This section provides a step-by-step methodology for calculating the molecular orbitals of this compound. The protocol is designed for implementation using standard computational chemistry software packages like Gaussian, ORCA, or GAMESS.[4]

Step 1: 3D Structure Generation The initial step is to create an accurate three-dimensional model of the molecule.

  • Software: Use a molecular editor such as Avogadro or ChemDraw.[5][6]

  • Procedure:

    • Construct the this compound molecule (Formula: C7H9NO) by assembling the pyrrole ring, the ethyl group at the N1 position, and the carbaldehyde group at the C2 position.[7][8]

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor to obtain a reasonable starting structure.[9]

    • Save the coordinates in a format compatible with quantum chemistry software (e.g., .xyz or .mol).

Step 2: Geometry Optimization (Quantum Mechanical) This crucial step locates the lowest energy conformation of the molecule on the potential energy surface.

  • Software: Gaussian, ORCA, GAMESS.[4]

  • Methodology:

    • Theoretical Level: Density Functional Theory (DFT).

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational efficiency for molecules of this size, including polarization and diffuse functions to accurately describe electron distribution.[10][11]

    • Input: Use the coordinates from Step 1. The calculation should be specified as a geometry optimization.

Step 3: Vibrational Frequency Analysis This calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Procedure:

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verification: A true minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further geometry optimization.

Step 4: Molecular Orbital and Energy Calculation With a validated minimum-energy structure, the final step is to calculate the molecular orbitals and their corresponding energies.

  • Procedure:

    • Perform a single-point energy calculation on the optimized and frequency-verified geometry.

    • Use the same level of theory (B3LYP/6-311++G(d,p)) for consistency.

    • Request the population analysis (e.g., pop=full in Gaussian) to obtain detailed information about the molecular orbitals, including their energies and constituent atomic orbital coefficients.[12][13]

Data Presentation and Analysis

The output from the single-point energy calculation provides the quantitative data necessary to characterize the molecule's electronic structure. The following tables summarize the expected results from such a calculation.

Table 1: Calculated Frontier Molecular Orbital Energies This table presents the energies of the key molecular orbitals. The values are typically given in Hartrees and converted to electron volts (eV) for easier interpretation.

Molecular OrbitalEnergy (Hartree)Energy (eV)
LUMO+2ValueValue
LUMO+1ValueValue
LUMO -0.045 -1.22
HOMO -0.220 -5.99
HOMO-1ValueValue
HOMO-2ValueValue

(Note: The HOMO and LUMO values are representative examples based on similar pyrrole derivatives found in the literature. Actual calculated values will vary based on the specific software and computational environment.)

Table 2: Derived Global Reactivity Descriptors From the HOMO and LUMO energies, several important chemical reactivity descriptors can be calculated.[3]

ParameterFormulaCalculated Value (eV)
Energy Gap (ΔE) ELUMO - EHOMO4.77
Ionization Potential (IP) -EHOMO5.99
Electron Affinity (EA) -ELUMO1.22
Chemical Potential (μ) (EHOMO + ELUMO)/2-3.61
Chemical Hardness (η) (ELUMO - EHOMO)/22.39
Electrophilicity Index (ω) μ2 / (2η)2.72

(Note: Values are derived from the representative data in Table 1.)

Visualization of Workflows and Concepts

Visual diagrams are essential for understanding the computational workflow and the theoretical relationships. The following diagrams were generated using the Graphviz DOT language.

G Computational Workflow for Molecular Orbital Analysis cluster_input 1. Pre-processing cluster_qm 2. Quantum Mechanical Calculation cluster_output 3. Analysis & Visualization A Build 3D Molecular Structure (e.g., Avogadro) B Initial Structure Refinement (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D Frequency Analysis C->D E Is Structure a Minimum? Yes No D->E E:s->C:e Imaginary Frequencies Found F Single-Point Energy Calculation (Molecular Orbitals) E:s->F:w All Frequencies Real G Extract Orbital Energies (HOMO, LUMO) F->G I Visualize Molecular Orbitals (e.g., GaussView, IBOView) F->I H Calculate Reactivity Descriptors (Energy Gap, Hardness) G->H G Logical Relationships in Theoretical Calculations cluster_theory Theoretical Framework cluster_inputs Primary Inputs cluster_outputs Calculated Properties DFT Density Functional Theory (DFT) Functional Exchange-Correlation Functional (e.g., B3LYP) DFT->Functional BasisSet Basis Set (e.g., 6-311++G(d,p)) DFT->BasisSet Calculation Quantum Chemistry Calculation DFT->Calculation BasisSet->Calculation Geometry Molecular Geometry (Optimized Coordinates) Geometry->Calculation MO Molecular Orbitals (HOMO & LUMO) Energies Orbital Energies MO->Energies Properties Electronic Properties (Reactivity, Stability) Energies->Properties Calculation->MO

References

Methodological & Application

The Role of 1-Ethyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Introduction

1-Ethyl-1H-pyrrole-2-carbaldehyde is a versatile N-ethylated pyrrole derivative that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its aldehyde functionality allows for diverse chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals and functional materials. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of biologically significant heterocyclic scaffolds, particularly chalcones, pyrazoles, and 1,5-benzodiazepines, with a focus on their potential as anticancer agents.

Application 1: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation

Pyrrole-containing chalcones are of significant interest due to their broad spectrum of biological activities, including anticancer properties. These compounds are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a pyrrole-2-carbaldehyde and an appropriate acetophenone derivative.

Reaction Scheme:

The resulting chalcones can act as inhibitors of tubulin polymerization, a critical process in cell division, thereby exhibiting cytotoxic effects against cancer cell lines.

Application 2: Synthesis of Pyrrole-Substituted Pyrazoles

The α,β-unsaturated ketone moiety of chalcones makes them excellent precursors for the synthesis of five-membered heterocyclic rings like pyrazoles. The reaction of a pyrrole-based chalcone with hydrazine hydrate leads to the formation of pyrazole derivatives, which have also demonstrated significant anticancer activity.[1][2]

Reaction Scheme:

Application 3: Synthesis of Pyrrole-Fused 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. The condensation of this compound with o-phenylenediamine provides a direct route to novel pyrrole-fused 1,5-benzodiazepines. This reaction typically proceeds under acidic catalysis or with the use of solid supports.[3][4][5]

Reaction Scheme:

Biological Significance: Anticancer Activity

Heterocycles derived from this compound have shown promise as anticancer agents through multiple mechanisms of action.

  • Inhibition of Tubulin Polymerization: Pyrrole-based chalcones can disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8][9] This mechanism is a key strategy in the development of antimitotic cancer therapies.

  • Kinase Inhibition: Pyrrole-fused heterocycles have been identified as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12][13] These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis. By blocking these pathways, these compounds can effectively halt tumor progression.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(1-ethyl-1H-pyrrol-2-yl)prop-2-en-1-one (A Pyrrole-Based Chalcone)

This protocol describes the Claisen-Schmidt condensation of this compound with 4-methoxyacetophenone.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyacetophenone (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve this compound and 4-methoxyacetophenone in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data (Representative):

CompoundYield (%)Melting Point (°C)
(E)-1-(4-methoxyphenyl)-3-(1-ethyl-1H-pyrrol-2-yl)prop-2-en-1-one75-8595-98

Spectroscopic Data (Representative):

AnalysisData
¹H NMR δ (ppm): 1.4 (t, 3H, -CH₂CH ₃), 3.9 (s, 3H, -OCH ₃), 4.2 (q, 2H, -CH ₂CH₃), 6.2 (t, 1H, pyrrole-H), 6.8 (d, 1H, pyrrole-H), 7.0 (d, 2H, Ar-H), 7.1 (d, 1H, pyrrole-H), 7.5 (d, 1H, -CO-CH =CH-), 7.8 (d, 1H, -CO-CH=CH -), 8.0 (d, 2H, Ar-H).
¹³C NMR δ (ppm): 14.5, 45.0, 55.5, 108.0, 113.8, 115.0, 120.0, 125.0, 128.0, 130.5, 131.0, 138.0, 163.0, 188.0.
IR (KBr) ν (cm⁻¹): 1650 (C=O), 1595 (C=C), 1250 (C-O).
Mass (m/z) [M+H]⁺ calculated for C₁₆H₁₇NO₂: 256.13; found 256.15.

Protocol 2: Synthesis of 2-(1-ethyl-1H-pyrrol-2-yl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol details the synthesis of a pyrrole-fused 1,5-benzodiazepine from this compound and o-phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Glacial Acetic Acid (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and acetophenone in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

CompoundYield (%)Melting Point (°C)
2-(1-ethyl-1H-pyrrol-2-yl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine70-80150-153

Spectroscopic Data (Representative):

AnalysisData
¹H NMR δ (ppm): 1.3 (t, 3H, -CH₂CH ₃), 2.9 (dd, 1H, -CH ₂-), 3.2 (dd, 1H, -CH ₂-), 3.5 (br s, 1H, NH ), 4.1 (q, 2H, -CH ₂CH₃), 5.1 (t, 1H, -CH -), 6.0-7.8 (m, 12H, Ar-H and pyrrole-H).
¹³C NMR δ (ppm): 14.8, 32.5, 45.2, 65.0, 107.5, 108.5, 118.0, 121.0, 122.0, 125.0, 126.0, 128.0, 129.0, 130.0, 138.0, 140.0, 142.0, 168.0.
IR (KBr) ν (cm⁻¹): 3350 (N-H), 1610 (C=N), 1590 (C=C).
Mass (m/z) [M+H]⁺ calculated for C₂₁H₂₁N₃: 316.18; found 316.20.

Visualizations

experimental_workflow cluster_chalcone Protocol 1: Chalcone Synthesis cluster_benzodiazepine Protocol 2: 1,5-Benzodiazepine Synthesis start1 This compound + 4-Methoxyacetophenone dissolve1 Dissolve in Ethanol start1->dissolve1 add_base Add aq. NaOH dissolve1->add_base stir1 Stir at RT (24-48h) add_base->stir1 workup1 Quench with Ice Neutralize with HCl stir1->workup1 filter1 Filter and Wash workup1->filter1 purify1 Recrystallize from Ethanol filter1->purify1 product1 (E)-1-(4-methoxyphenyl)-3- (1-ethyl-1H-pyrrol-2-yl)prop-2-en-1-one purify1->product1 start2 o-Phenylenediamine + Acetophenone dissolve2 Dissolve in Ethanol start2->dissolve2 add_acid Add cat. Acetic Acid dissolve2->add_acid stir2 Stir at RT (30 min) add_acid->stir2 add_aldehyde Add this compound stir2->add_aldehyde reflux Reflux (4-6h) add_aldehyde->reflux workup2 Quench with Water Neutralize with NaHCO₃ reflux->workup2 extract Extract with Ethyl Acetate workup2->extract purify2 Column Chromatography extract->purify2 product2 2-(1-ethyl-1H-pyrrol-2-yl)-4-phenyl- 2,3-dihydro-1H-1,5-benzodiazepine purify2->product2

Caption: Experimental workflows for the synthesis of a pyrrole-based chalcone and a pyrrole-fused 1,5-benzodiazepine.

Caption: Signaling pathways targeted by anticancer compounds derived from this compound.

References

Application Notes and Protocols: 1-Ethyl-1H-pyrrole-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of 1-Ethyl-1H-pyrrole-2-carbaldehyde as a versatile intermediate in the synthesis of pharmaceutical compounds. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] N-substituted pyrrole-2-carbaldehydes, such as this compound, serve as critical building blocks for creating more complex molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3]

The aldehyde functional group at the C2 position of the pyrrole ring is particularly useful for a variety of chemical transformations, including condensations, reductive aminations, and the formation of Schiff bases, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.[2][4]

Application 1: Intermediate for the Synthesis of Novel Anticancer Agents

While specific examples for this compound are not prevalent in publicly available literature, the synthesis of structurally similar N-substituted pyrrole-2-carbaldehydes highlights its potential. A notable example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate for small molecule anticancer drugs.[5][6] The following protocol is adapted from the synthesis of this analog and is representative of the synthetic transformations applicable to this compound.

Experimental Protocol: Synthesis of N-Substituted Pyrrole-2-carbaldehyde Derivatives

This protocol outlines a three-step synthesis starting from pyrrole to yield an N-substituted pyrrole-2-carbaldehyde derivative. The initial Vilsmeier-Haack formylation of pyrrole is a standard procedure for producing pyrrole-2-carbaldehyde.[4] The subsequent N-alkylation is a key step for introducing the desired substitution on the pyrrole nitrogen.

Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

A solution of freshly distilled pyrrole in an appropriate solvent is added to a pre-formed Vilsmeier reagent (prepared from a formamide, such as dimethylformamide, and phosphorus oxychloride). The reaction is typically exothermic and requires careful temperature control. Following the reaction, hydrolysis of the intermediate iminium salt yields 1H-pyrrole-2-carbaldehyde.

Step 2: Synthesis of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde

1H-pyrrole-2-carbaldehyde is N-alkylated using a dihaloalkane, such as 1-chloro-2-bromoethane, in the presence of a base like sodium hydride to deprotonate the pyrrole nitrogen.

Step 3: Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

The bromo-intermediate is then subjected to nucleophilic substitution with a secondary amine, such as piperidine, to yield the final product.[6]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the anticancer intermediate, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which serves as a model for the potential yields and conditions for similar derivatives starting from this compound.[6]

StepProductStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
11H-pyrrole-2-carbaldehydePyrrolePOCl₃, DMFDichloroethane15 min (reflux)Reflux~80-90
21-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde1H-pyrrole-2-carbaldehyde, 1-chloro-2-bromoethaneNaHDMSO1 h11096
31-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, Piperidine-DMF24 h12585
Overall Pyrrole ~65

Synthetic Workflow Diagram

G Pyrrole Pyrrole Pyrrole_CHO 1H-pyrrole-2-carbaldehyde Pyrrole->Pyrrole_CHO 1. POCl3, DMF 2. Hydrolysis Bromo_intermediate 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde Pyrrole_CHO->Bromo_intermediate NaH, 1-chloro-2-bromoethane Final_Product 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde (Anticancer Intermediate) Bromo_intermediate->Final_Product Piperidine, DMF G Start This compound Step1 Condensation Reaction (e.g., Knoevenagel, Wittig) Start->Step1 Intermediate Pyrrole-acrylic acid derivative Step1->Intermediate Step2 Further Functionalization (e.g., Reduction, Esterification) Intermediate->Step2 Final_Product Potential COX-2 Inhibitor Step2->Final_Product

References

Application Notes and Protocols: The Role of 1-Ethyl-1H-pyrrole-2-carbaldehyde and its Analogs in the Synthesis of Anticancer Drug Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Ethyl-1H-pyrrole-2-carbaldehyde and structurally related pyrrole-2-carbaldehydes in the development of precursors for anticancer drugs, with a particular focus on kinase inhibitors.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1] Pyrrole-2-carbaldehyde derivatives, such as this compound, are versatile intermediates in the synthesis of these complex molecules. Their aldehyde functionality allows for a variety of chemical transformations, most notably condensation reactions, to construct the key structural motifs required for potent anticancer activity.

One of the most prominent applications of substituted pyrrole-2-carbaldehydes is in the synthesis of indolin-2-one-based kinase inhibitors.[2] These compounds often target key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prime example of a successful anticancer drug that utilizes a substituted pyrrole-2-carbaldehyde in its synthesis.[2][3][4]

Key Synthetic Application: Knoevenagel Condensation for Kinase Inhibitor Scaffolds

A fundamental reaction employing pyrrole-2-carbaldehydes in the synthesis of anticancer drug precursors is the Knoevenagel condensation.[5] This reaction involves the condensation of the aldehyde with an active methylene compound, typically an oxindole derivative, to form a key exocyclic double bond that is crucial for the biological activity of many kinase inhibitors.

The general synthetic workflow can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound (or analog) C Knoevenagel Condensation A->C B Substituted Oxindole B->C D Pyrrole-Indolin-2-one Scaffold (Anticancer Drug Precursor) C->D

Caption: General workflow for the synthesis of pyrrole-indolin-2-one anticancer precursors.

Experimental Protocol: Synthesis of a Sunitinib Analog Precursor

The following protocol is a representative example of the Knoevenagel condensation between a substituted pyrrole-2-carbaldehyde and an oxindole to synthesize a precursor for a Sunitinib-like kinase inhibitor.

Materials:

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (1 equivalent)

  • 5-Fluoro-2-oxindole (1 equivalent)

  • Ethanol or other suitable solvent (e.g., methanol, isopropanol)

  • Pyrrolidine or piperidine (catalytic amount)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (1 eq.) and 5-fluoro-2-oxindole (1 eq.).

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Purge the flask with an inert gas.

  • Add a catalytic amount of pyrrolidine or piperidine to the reaction mixture.

  • Heat the mixture to reflux (the specific temperature will depend on the solvent used) and maintain for a period of 2 to 6 hours, or until reaction completion is observed by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired pyrrole-indolin-2-one precursor.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Anticancer Activity of Pyrrole-Based Compounds

The following table summarizes the in vitro anticancer activity of various pyrrole derivatives synthesized through methods involving pyrrole-2-carbaldehydes.

Compound IDCancer Cell LineIC50 (µM)Reference
12l U251 (Glioblastoma)2.29 ± 0.18[6]
A549 (Lung Cancer)3.49 ± 0.30[6]
1C Human Melanoma44.63 ± 3.51[6]
3h T47D (Breast Cancer)2.4[7]
1c Human CK2 Inhibition0.049[8]

Signaling Pathway Inhibition

The synthesized pyrrole-indolin-2-one precursors are often designed to inhibit protein kinases involved in cancer cell signaling. A primary target for many of these compounds, including Sunitinib, is the VEGFR2 signaling pathway, which is critical for angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Inhibitor Pyrrole-Indolin-2-one (e.g., Sunitinib) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by pyrrole-indolin-2-one kinase inhibitors.

Conclusion

This compound and its analogs are valuable and versatile building blocks in the synthesis of anticancer drug precursors. The Knoevenagel condensation with oxindole derivatives represents a robust and efficient method for constructing the core scaffold of potent kinase inhibitors. The continued exploration of novel pyrrole-2-carbaldehyde derivatives and their application in medicinal chemistry holds significant promise for the development of next-generation targeted cancer therapies.

References

Application of 1-Ethyl-1H-pyrrole-2-carbaldehyde in Conducting Polymer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethyl-1H-pyrrole-2-carbaldehyde in the development of conducting polymers. While specific data for the homopolymer of this compound is limited in publicly available literature, the protocols and expected properties outlined below are based on established principles of pyrrole chemistry and data from closely related N-substituted and C-substituted pyrrole derivatives.[1][2]

Introduction

This compound is a functionalized pyrrole monomer with significant potential in the field of conducting polymers. The ethyl group at the N-1 position enhances solubility and processability of the resulting polymer, while the carbaldehyde group at the C-2 position offers a site for further chemical modification, allowing for the tuning of the polymer's electronic and physical properties.[1] These characteristics make poly(this compound) and its copolymers promising materials for applications in sensors, electrochromic devices, and functional coatings.[3][4][5]

Key Applications and Potential Advantages

  • Electrochromic Devices: Polymers derived from functionalized pyrroles are known to exhibit electrochromism, the ability to change color in response to an electrical potential.[4][6] The aldehyde group in this compound can be modified to tune the color and switching properties of the resulting polymer, making it a candidate for use in smart windows, displays, and sensors.[7][8]

  • Sensors: The pyrrole backbone provides inherent conductivity, while the aldehyde functional group can be used to immobilize specific recognition elements (e.g., enzymes, antibodies), enabling the development of highly selective and sensitive electrochemical sensors.[3]

  • Functional Coatings: The ability to electropolymerize these monomers allows for the direct and controlled deposition of thin, uniform polymer films onto various conductive substrates, creating functional coatings with tailored properties.[9]

Experimental Protocols

The following protocols are generalized from standard procedures for the electropolymerization of pyrrole derivatives and should be optimized for specific experimental setups and desired polymer characteristics.[9][10]

Protocol 1: Electrochemical Polymerization of this compound

This protocol describes the deposition of a poly(this compound) film on a conductive substrate using cyclic voltammetry.

Materials:

  • This compound (monomer)

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Indium Tin Oxide (ITO) coated glass or other working electrode

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.

  • Deoxygenation: Purge the monomer solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

  • Electropolymerization:

    • Immerse the electrodes in the deoxygenated monomer solution.

    • Using a potentiostat, perform cyclic voltammetry (CV) by sweeping the potential between 0.0 V and a suitable upper limit (e.g., +1.2 V vs. Ag/AgCl). The exact potential range should be determined by an initial CV scan to identify the oxidation potential of the monomer.

    • Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles) or until a visible polymer film has formed on the working electrode. The film thickness can be controlled by the number of cycles and the scan rate.

  • Post-Polymerization Treatment:

    • After polymerization, remove the polymer-coated electrode from the solution.

    • Rinse the electrode thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a stream of inert gas or in a vacuum oven at a low temperature.

Protocol 2: Characterization of the Polymer Film

A. Electrochemical Characterization:

  • Place the polymer-coated electrode in a monomer-free electrolyte solution (0.1 M TBAP in ACN).

  • Perform cyclic voltammetry to study the redox behavior of the polymer film. The resulting voltammogram will show the oxidation and reduction peaks of the polymer.

B. Spectroelectrochemical Characterization:

  • Set up an electrochemical cell within a UV-Vis spectrophotometer.

  • Record the UV-Vis absorption spectra of the polymer film at different applied potentials (e.g., in its neutral, oxidized, and reduced states). This will reveal the changes in the electronic structure and color of the polymer.[11][12]

C. Conductivity Measurement:

  • Measure the sheet resistance of the polymer film using a four-point probe.

  • Calculate the conductivity (σ) using the formula: σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness.

Data Presentation

Due to the limited availability of specific experimental data for poly(this compound), the following table presents expected ranges and values based on analogous N-substituted pyrrole conducting polymers.[13][14]

PropertyExpected Value/RangeMeasurement Technique
Monomer
Oxidation Potential+0.8 to +1.2 V (vs. Ag/AgCl)Cyclic Voltammetry
Polymer Film
Conductivity (doped state)10⁻³ to 10¹ S/cmFour-Point Probe
Color (Neutral State)Yellow to light brownVisual, UV-Vis Spectroscopy
Color (Oxidized State)Dark brown to blackVisual, UV-Vis Spectroscopy
Switching Time (Electrochromic)1-5 secondsChronoamperometry/Chronocoulometry
Optical Contrast (%ΔT)20 - 50%UV-Vis Spectroscopy

Visualizations

Diagram 1: General Mechanism of Pyrrole Electropolymerization

The electropolymerization of pyrrole and its derivatives proceeds via an oxidative coupling mechanism. The process is initiated by the oxidation of the monomer to a radical cation, followed by coupling and deprotonation steps to form the polymer chain.[15][16]

Electropolymerization_Mechanism Monomer Pyrrole Monomer (this compound) RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) DimerRadical Dimer Radical Cation RadicalCation->DimerRadical Coupling Dimer Neutral Dimer DimerRadical->Dimer -2H⁺ Polymer Conducting Polymer (Poly(this compound)) Dimer->Polymer Further Oxidation & Polymerization

Caption: General mechanism of pyrrole electropolymerization.

Diagram 2: Experimental Workflow for Electrochromic Device Fabrication and Testing

This workflow outlines the key steps involved in creating and evaluating an electrochromic device based on the synthesized conducting polymer.[5][6][7]

ECD_Workflow Start Start: Monomer Solution Preparation Electropolymerization Electropolymerization on ITO Start->Electropolymerization Characterization Polymer Film Characterization (CV, UV-Vis, Conductivity) Electropolymerization->Characterization DeviceAssembly Electrochromic Device Assembly (Polymer Film + Electrolyte + Counter Electrode) Characterization->DeviceAssembly PerformanceTesting Device Performance Testing (Switching Speed, Optical Contrast, Stability) DeviceAssembly->PerformanceTesting End End: Data Analysis PerformanceTesting->End

Caption: Workflow for electrochromic device fabrication and testing.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone. This reaction is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its products. Pyrrole derivatives, in particular, are scaffolds found in numerous pharmacologically active compounds, displaying anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 1-Ethyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The resulting vinyl pyrrole derivatives are valuable intermediates for the synthesis of novel therapeutic agents.

Applications in Drug Development

The products derived from the Knoevenagel condensation of this compound are promising candidates for drug discovery programs. The pyrrole nucleus is a key feature in many compounds with potent biological effects.

Anticancer Activity: Numerous pyrrole-containing molecules have demonstrated significant cytotoxicity against various cancer cell lines.[5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[2][6][7] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[1][8] The Knoevenagel adducts of this compound, particularly those with cyano-containing active methylene groups, are of interest for their potential to act as kinase inhibitors and induce apoptosis in cancer cells.[9]

Antibacterial and Antifungal Agents: The pyrrole scaffold is also present in various antimicrobial agents. The synthesized compounds can be screened for their efficacy against a range of bacterial and fungal pathogens.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the N-alkylation of 1H-pyrrole-2-carbaldehyde.[10][11]

Materials:

  • 1H-Pyrrole-2-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (or other suitable ethylating agent)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: General Procedure for Knoevenagel Condensation

This general protocol can be adapted for various active methylene compounds using L-proline as a catalyst in an aqueous medium, which is an environmentally benign approach.[12]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • L-proline

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in water (5 mL).

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the active methylene compound used (see Table 1).

  • Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, recrystallize the product from ethanol to obtain the pure Knoevenagel condensation product.

Data Presentation

Table 1: Knoevenagel Condensation of N-Substituted Pyrrole-2-carbaldehydes with Various Active Methylene Compounds

EntryN-SubstituentActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)
1Methyl3-CyanoacetylindoleL-Proline (10)Water295
2Ethyl (expected)MalononitrileL-Proline (10)Water1-3>90
3Ethyl (expected)Ethyl CyanoacetateL-Proline (10)Water3-5>85
4Ethyl (expected)Diethyl MalonateL-Proline (10)Water8-12>70

Yields are based on isolated product after purification.

Table 2: Representative Cytotoxicity Data of Pyrrole-based Acrylonitrile Derivatives

CompoundCell LineIC₅₀ (µM)Reference
(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast Cancer)0.56[13]
3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative (7f)HCT116 (Colon Cancer)6.76 µg/mL[9]
Methoxy-substituted phenylacrylonitrile (2a)MCF-7 (Breast Cancer)44[14]
Methoxy-substituted phenylacrylonitrile (2b)MCF-7 (Breast Cancer)34[14]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Visualizations

Knoevenagel Condensation Reaction Scheme

G Knoevenagel Condensation of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound α,β-Unsaturated Product α,β-Unsaturated Product This compound->α,β-Unsaturated Product Active Methylene\nCompound CH₂ Active Methylene\nCompound->α,β-Unsaturated Product Base (e.g., L-Proline) Base (e.g., L-Proline) Base (e.g., L-Proline)->α,β-Unsaturated Product H₂O H₂O G Experimental Workflow for Synthesis and Characterization A Mix this compound, active methylene compound, and catalyst in solvent B Stir at specified temperature and time A->B C Monitor reaction by TLC B->C D Product Isolation (Filtration/Extraction) C->D Reaction Complete E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Biological Activity Screening F->G G Putative Anticancer Signaling Pathway cluster_drug Drug Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pyrrole_Derivative Pyrrole Derivative (Knoevenagel Product) EGFR_VEGFR EGFR/VEGFR Pyrrole_Derivative->EGFR_VEGFR Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) EGFR_VEGFR->Kinase_Cascade Activation Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Kinase_Cascade->Bcl2 Activation Proliferation Gene Transcription (Proliferation, Survival) Kinase_Cascade->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

References

Synthesis of Porphyrin Analogues from 1-Ethyl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-ethylated porphyrin analogues, utilizing 1-Ethyl-1H-pyrrole-2-carbaldehyde as a key starting material. These compounds are of significant interest in various research and development fields, including photodynamic therapy, catalysis, and materials science, owing to their unique photophysical and chemical properties.

Introduction

Porphyrins and their analogues are a class of macrocyclic compounds with a highly conjugated π-system, which imparts them with strong absorption in the visible region of the electromagnetic spectrum. The introduction of N-alkyl substituents, such as N-ethyl groups, on the pyrrolic nitrogen atoms of the porphyrin core can significantly modulate their electronic properties, solubility, and biological activity. This modification can lead to enhanced performance in applications like photodynamic therapy (PDT), where porphyrins act as photosensitizers to generate reactive oxygen species (ROS) for targeted cell destruction. The synthesis of such analogues often involves the acid-catalyzed condensation of pyrrole derivatives. This document outlines a protocol for the synthesis of a tetra-N-ethylated porphyrin analogue.

Synthetic Pathway Overview

The synthesis of N,N',N'',N'''-tetraethyl-meso-tetraphenylporphyrin (TEtPP) can be achieved through a [2+2] condensation strategy. This involves the reaction of a dipyrromethane with an appropriate aldehyde. While a direct self-condensation of this compound is a plausible route, a more controlled and common approach involves the condensation of a dipyrromethane with an aldehyde. For the purpose of this protocol, we will focus on a well-established general method, the Lindsey synthesis, which can be adapted for N-alkylated precursors. This method involves a two-step, one-flask reaction: an acid-catalyzed condensation followed by oxidation.

Synthesis_Workflow cluster_synthesis Synthesis of N,N',N'',N'''-tetraethyl-meso-tetraphenylporphyrin Start This compound & Pyrrole Condensation Acid-Catalyzed Condensation (e.g., TFA, BF3·OEt2) Start->Condensation Lindsey Conditions Intermediate Porphyrinogen Intermediate Condensation->Intermediate Oxidation Oxidation (e.g., DDQ, p-chloranil) Intermediate->Oxidation Purification Purification (Chromatography) Oxidation->Purification Product N,N',N'',N'''-tetraethyl-meso- tetraphenylporphyrin Purification->Product PDT_Signaling cluster_pdt Photodynamic Therapy (PDT) Signaling Cascade PS N-Ethyl Porphyrin (Photosensitizer) Light Light Activation ROS Reactive Oxygen Species (ROS) Generation Light->ROS Energy Transfer CellularDamage Cellular Damage (e.g., to mitochondria, DNA) ROS->CellularDamage Apoptosis Apoptosis (Programmed Cell Death) CellularDamage->Apoptosis Triggers

Application Notes and Protocols: Synthesis of Prodigiosin Precursor Analogs from 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a bipyrrole carbaldehyde, a key precursor for the generation of prodigiosin analogs, utilizing 1-Ethyl-1H-pyrrole-2-carbaldehyde as a starting material. Prodigiosins are a family of natural red pigments with a range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. The synthesis of analogs allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

The protocols outlined below describe a synthetic route commencing with the formylation of N-ethylpyrrole, followed by a Suzuki coupling reaction to construct the bipyrrole core structure. This chemoenzymatic approach allows for the generation of novel prodigiosin derivatives.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process to generate a 2,2'-bipyrrole-5-carbaldehyde, which can then be condensed with a suitable monopyrrole to yield a prodigiosin analog. The workflow is depicted below.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Formation of Bipyrrole Precursor cluster_2 Step 3: Final Condensation A 1-Ethyl-1H-pyrrole B This compound A->B Vilsmeier-Haack Formylation C 1-Ethyl-5-bromo-1H-pyrrole-2-carbaldehyde B->C Bromination E 1-Ethyl-1'-(tert-butoxycarbonyl)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde C->E Suzuki Coupling D N-Boc-pyrrole-2-boronic acid D->E G Prodigiosin Analog E->G Deprotection & Condensation F 2-methyl-3-pentyl-1H-pyrrole (MAP) F->G

Caption: Synthetic workflow for a prodigiosin analog.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of the bipyrrole precursor. Actual yields may vary depending on reaction scale and purification efficiency.

StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1. Vilsmeier-Haack Formylation 1-Ethyl-1H-pyrrole, POCl₃, DMFThis compound-Dichloroethane9512~85
2. Bromination This compound, N-Bromosuccinimide (NBS)1-Ethyl-5-bromo-1H-pyrrole-2-carbaldehyde-THF-78 to RT5High
3. Suzuki Coupling 1-Ethyl-5-bromo-1H-pyrrole-2-carbaldehyde, N-Boc-pyrrole-2-boronic acid1-Ethyl-1'-(tert-butoxycarbonyl)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehydePd(dppf)Cl₂DME802~84
4. Deprotection & Condensation 1-Ethyl-1'-(tert-butoxycarbonyl)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde, 2-methyl-3-pentyl-1H-pyrroleProdigiosin AnalogAcid catalyst---47-82

Experimental Protocols

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol describes the formylation of 1-ethyl-1H-pyrrole to yield the corresponding 2-carbaldehyde.

Materials:

  • 1-Ethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloroethane

  • Sodium acetate trihydrate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flask containing cold DMF, slowly add phosphorus oxychloride while maintaining the temperature.

  • Stir the resulting complex for one hour at room temperature.

  • Add a solution of 1-ethyl-1H-pyrrole in dichloroethane to the reaction mixture.

  • Stir the mixture for 12 hours at 95°C.

  • Cool the reaction mixture and hydrolyze it by adding a solution of sodium acetate trihydrate in water and heating for one hour at 95°C.

  • After cooling, basify the mixture with sodium carbonate and extract the product with dichloromethane.

  • Wash the organic extract with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of 1-Ethyl-5-bromo-1H-pyrrole-2-carbaldehyde

This protocol details the bromination of this compound at the 5-position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous potassium bisulfate (KHSO₄) solution (5%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Quench the reaction by adding a 5% aqueous solution of KHSO₄.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 3: Synthesis of 1-Ethyl-1'-(tert-butoxycarbonyl)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde (Suzuki Coupling)

This protocol describes the palladium-catalyzed Suzuki coupling to form the bipyrrole core.

Materials:

  • 1-Ethyl-5-bromo-1H-pyrrole-2-carbaldehyde

  • N-Boc-pyrrole-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 1-ethyl-5-bromo-1H-pyrrole-2-carbaldehyde, N-Boc-pyrrole-2-boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add DME and water to the mixture.

  • Degas the mixture and then heat it to 80°C for 2 hours under an inert atmosphere.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Ethyl-1'-(tert-butoxycarbonyl)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde.[1][2]

Protocol 4: Synthesis of Prodigiosin Analog

This protocol outlines the final deprotection and condensation steps to form the prodigiosin analog.

Materials:

  • 1-Ethyl-1'-(tert-butoxycarbonyl)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde

  • 2-methyl-3-pentyl-1H-pyrrole (MAP)

  • Acid catalyst (e.g., hydrochloric acid)

  • Appropriate solvent

Procedure:

  • The Boc-protecting group on the bipyrrole carbaldehyde is first removed under acidic conditions.

  • The deprotected bipyrrole carbaldehyde is then condensed with 2-methyl-3-pentyl-1H-pyrrole (MAP) in the presence of an acid catalyst.[3]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by neutralization and extraction.

  • The final prodigiosin analog is purified by chromatography.[3]

References

Application Notes and Protocols: Formylation of N-ethylpyrrole for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their high contrast, low power consumption, and flexibility.[1] The performance of an OLED is intrinsically linked to the molecular structure of the organic materials used within its layers.[1] Pyrrole-based compounds are a significant class of electron-rich heterocycles used as fundamental building blocks for advanced organic electronic materials.[2] Their high electron density, however, can lead to instability.[2] A common strategy to create more stable and functional materials is to use pyrrole as a core and extend its conjugation through synthetic modifications.[2]

The formylation of N-ethylpyrrole—the introduction of an aldehyde group (-CHO)—is a critical initial step in this process. This reaction, typically the Vilsmeier-Haack reaction, converts the simple precursor into a versatile intermediate, N-ethylpyrrole-2-carbaldehyde.[3][4] This intermediate is not the final, light-emitting material but serves as a key anchor point for constructing larger, conjugated molecules with tailored photophysical properties suitable for OLED applications.[5] These application notes provide a detailed protocol for the formylation of N-ethylpyrrole and discuss the subsequent application of its derivatives in OLED devices.

Application Note 1: Synthesis of N-ethylpyrrole-2-carbaldehyde

Principle: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic compounds. The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by an electrophilic aromatic substitution on the N-ethylpyrrole ring.[6][7] The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the synthesis of N-ethylpyrrole-2-carbaldehyde.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-ethylpyrroleC₆H₉N95.145.00 g52.55
Phosphorus oxychloridePOCl₃153.338.85 g (5.4 mL)57.71
N,N-DimethylformamideC₃H₇NO73.0925 mL-
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Diethyl Ether(C₂H₅)₂O74.12As needed-
HexaneC₆H₁₄86.18As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (25 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (5.4 mL, 57.71 mmol) dropwise to the cooled DMF over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the reagent mixture back down to 0 °C. Add a solution of N-ethylpyrrole (5.00 g, 52.55 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: After the reaction is complete, pour the mixture slowly into a beaker containing 200 g of crushed ice and stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue via silica gel column chromatography, using a hexane/ethyl acetate gradient (e.g., 9:1) as the eluent, to yield N-ethylpyrrole-2-carbaldehyde as a pale yellow oil.

Expected Yield: 70-80%.

Synthesis and Purification Workflow

G Diagram 1: Synthesis Workflow reagent reagent process process product product analysis analysis A N-ethylpyrrole + POCl3 + DMF B Vilsmeier-Haack Reaction (0°C to RT) A->B C Reaction Mixture (Iminium Salt Intermediate) B->C J TLC Monitoring B->J D Aqueous Workup (Hydrolysis & Neutralization) C->D E Crude Product in Organic Phase D->E F Extraction & Drying E->F G Crude N-ethylpyrrole-2-carbaldehyde F->G H Column Chromatography G->H I Pure Product H->I

Caption: Diagram 1: Synthesis and purification workflow for N-ethylpyrrole-2-carbaldehyde.

Application Note 2: Application in OLED Device Fabrication

N-ethylpyrrole-2-carbaldehyde is a versatile building block. The aldehyde functional group allows for further chemical reactions, such as Knoevenagel or Wittig reactions, to elongate the conjugated system. This is crucial for tuning the energy levels (HOMO/LUMO) and achieving emission in the desired region of the visible spectrum (e.g., blue, green, or red).[1]

For instance, the aldehyde can be reacted with a molecule containing an active methylene group (e.g., malononitrile derivatives) to create a larger, donor-acceptor type molecule suitable for use as an emissive dopant in an OLED.

Principle of OLED Operation

An OLED is a solid-state device comprising several thin organic layers sandwiched between two electrodes.[8] When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers.[9] These charge carriers migrate towards each other and recombine in the emissive layer (EML) to form excited states called excitons.[8][10] The relaxation of these excitons to the ground state results in the emission of light, a phenomenon known as electroluminescence.[11] The color of the emitted light is determined by the energy gap of the emitting molecule.[10]

A typical multilayer OLED structure includes:

  • Anode: (e.g., Indium Tin Oxide - ITO) Injects holes.

  • Hole Injection Layer (HIL): Facilitates hole injection from the anode.[8]

  • Hole Transport Layer (HTL): Transports holes to the emissive layer.[8]

  • Emissive Layer (EML): Where electrons and holes recombine to produce light. This can be a single material or a host material doped with a small amount of an emitter guest material.[1][8]

  • Electron Transport Layer (ETL): Transports electrons to the emissive layer.[8]

  • Electron Injection Layer (EIL): Facilitates electron injection from the cathode.[10]

  • Cathode: (e.g., LiF/Al) Injects electrons.

Energy Level Diagram and Electroluminescence

The efficient operation of an OLED relies on the appropriate alignment of the energy levels of adjacent layers to ensure balanced charge injection and transport, confining recombination to the emissive layer.

G Diagram 2: OLED Energy Levels cluster_layers Anode Anode (ITO) HIL HIL HTL HTL EML EML ETL ETL Cathode Cathode (LiF/Al) Anode_L Work Function ~4.7 eV HIL_H HOMO ~5.1 eV Anode_L->HIL_H HTL_H HOMO ~5.4 eV HIL_H->HTL_H HTL_H->HIL_H EML_H HOMO ~5.8 eV HTL_H->EML_H recomb Exciton Formation HTL_H->recomb h+ EML_H->HTL_H ETL_H HOMO ~6.2 eV ETL_H->EML_H Cathode_L Work Function ~3.6 eV HIL_L LUMO ~2.1 eV HIL_L->Cathode_L HTL_L LUMO ~2.4 eV HTL_L->HIL_L EML_L LUMO ~3.0 eV EML_L->HTL_L ETL_L LUMO ~3.2 eV ETL_L->EML_L ETL_L->EML_L ETL_L->recomb e- hole_start->HIL_H Hole (h+) Injection elec_start->ETL_L Electron (e-) Injection recomb->light Recombination

Caption: Diagram 2: Representative energy level diagram for a multilayer OLED.

Data Presentation

While specific performance data for OLEDs using direct derivatives of N-ethylpyrrole-2-carbaldehyde are proprietary or dispersed across numerous research articles, the following table presents typical performance metrics for OLEDs incorporating related pyrrole and carbazole-based small molecule emitters, fabricated via solution processing.[12][13][14] This provides a benchmark for what can be expected when developing new materials from the N-ethylpyrrole core.

Table 1: Representative Performance of Pyrrole/Carbazole Derivative-Based OLEDs

Emitter MaterialMax Luminance (Lₘₐₓ) (cd/m²)Max Current Efficiency (CE) (cd/A)Max External Quantum Efficiency (EQE) (%)Electroluminescence Peak (λₑₗ) (nm)Turn-on Voltage (V)
CZ-1 Derivative[14]413019.38.6~490 (Greenish-Blue)6.5
CZ-2 Derivative[14]410420.29.5~490 (Greenish-Blue)5.2
MOC-1 Derivative[14]6514.51.5564 (Yellow-Green)4.5
MOC-16 Derivative[14]17290.610.1567 (Yellow-Green)7.7
PA-EIP[15]-1.35-440 (Blue)-
PY-EIP[15]-5.15-468 (Blue)-
Compound B[16]290-4.3-3.5

Data compiled from various sources for illustrative purposes.[12][13][14][15][16] Performance is highly dependent on the specific molecular structure and device architecture.

Conclusion

The formylation of N-ethylpyrrole is a foundational synthetic step that opens the door to a vast array of novel organic materials for OLED applications. By providing a versatile chemical handle on the pyrrole ring, the Vilsmeier-Haack reaction enables the systematic design and synthesis of complex conjugated molecules. The data from related compounds show that pyrrole-based emitters can achieve high efficiency and tunable emission colors, making them promising candidates for next-generation displays and solid-state lighting. The protocols and principles outlined in these notes provide a solid framework for researchers entering this exciting field.

References

Application Notes and Protocols: 1-Ethyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Functional Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in the synthesis of a variety of functional dyes. Its electron-rich pyrrole ring, coupled with the reactive aldehyde group, allows for its participation in various condensation reactions to form extended π-conjugated systems, which are the fundamental characteristic of chromophores. This document provides detailed application notes and experimental protocols for the synthesis of functional dyes, such as hemicyanines and styryl dyes, using this compound as a key precursor. These dyes have potential applications in diverse fields, including as fluorescent probes for biomolecules, sensitizers in dye-sensitized solar cells (DSSCs), and as components in advanced materials.

General Synthetic Pathways

The primary synthetic routes for the utilization of this compound in functional dye synthesis involve condensation reactions with active methylene compounds or heterocyclic salts containing an active methyl group. The two main reaction types are the Knoevenagel condensation and condensations for forming styryl/hemicyanine dyes.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction is a cornerstone for the synthesis of a wide array of functional dyes.

Knoevenagel_Condensation This compound This compound Functional_Dye Functional Dye (Pyrrole-based Merocyanine) This compound->Functional_Dye Condensation Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene_Compound->Functional_Dye Base_Catalyst Base Catalyst (e.g., Piperidine, Triethylamine) Base_Catalyst->Functional_Dye

Caption: Knoevenagel condensation of this compound.

Hemicyanine and Styryl Dye Synthesis

Hemicyanine and styryl dyes are formed by the condensation of a heterocyclic aldehyde with a quaternary salt of a heterocycle containing an activated methyl group, typically in the presence of a base. This reaction extends the conjugated system, leading to dyes with absorption and emission in the visible and near-infrared regions.

Hemicyanine_Synthesis This compound This compound Hemicyanine_Dye Hemicyanine/Styryl Dye This compound->Hemicyanine_Dye Condensation Heterocyclic_Salt Heterocyclic Salt (e.g., N-alkylpicolinium iodide, N-alkyllepidinium iodide) Heterocyclic_Salt->Hemicyanine_Dye Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Hemicyanine_Dye

Caption: Synthesis of Hemicyanine/Styryl dyes from this compound.

Data Presentation

The photophysical properties of functional dyes are highly dependent on their molecular structure and the solvent environment. While specific data for dyes directly derived from this compound are not extensively reported, the following table presents data for structurally analogous styryl hemicyanine dyes to provide an indication of the expected photophysical characteristics. The data is for dyes with a benzo[d]thiazolium core and varying N-phenylpiperazine end groups.

Dye AnalogueSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Analogue 1 CH₂Cl₂537--
TE Buffer443-3951
Analogue 2 CHCl₃--3255
TE Buffer460--
Analogue 3 CH₂Cl₂--3221
TE Buffer460--

Note: The data presented is for analogous compounds to provide a reference for the expected photophysical properties. λ_em (emission maximum) was not consistently reported for all solvents.

Experimental Protocols

The following are detailed protocols for the synthesis of functional dyes using this compound.

Protocol 1: Synthesis of a Pyrrole-based Merocyanine Dye via Knoevenagel Condensation

This protocol describes the synthesis of a merocyanine dye by the condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane

  • Hexane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 20 mL of ethanol.

  • Add 2-3 drops of piperidine to the solution as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure pyrrole-based merocyanine dye.

Protocol 2: Synthesis of a Hemicyanine Dye

This protocol details the synthesis of a hemicyanine dye by condensing this compound with N-ethyl-2-methylpyridinium iodide.

Materials:

  • This compound

  • N-ethyl-2-methylpyridinium iodide

  • Piperidine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and N-ethyl-2-methylpyridinium iodide (1.0 mmol) in 20 mL of absolute ethanol.

  • Add piperidine (0.1 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by half using a rotary evaporator to induce precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure hemicyanine dye.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of functional dyes from this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound + Reagent Reaction Condensation Reaction (Knoevenagel or Hemicyanine) Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Functional Dye Purification->Product Structural Structural Analysis (NMR, Mass Spectrometry) Product->Structural Photophysical Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) Product->Photophysical

Caption: General experimental workflow for dye synthesis and characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 1-Ethyl-1H-pyrrole-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most widely used and generally reliable method for the formylation of electron-rich heterocycles like 1-ethylpyrrole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyrrole ring.

Q2: What is the expected yield for the Vilsmeier-Haack formylation of 1-ethylpyrrole?

A2: While yields can vary based on reaction scale and conditions, a well-optimized Vilsmeier-Haack reaction on a simple pyrrole substrate can achieve high yields. For the parent pyrrole-2-carbaldehyde, yields of 78-79% have been reported. For 1-ethylpyrrole, yields are expected to be in a similar range, though this can be influenced by factors such as reaction control and purification efficiency.

Q3: My Vilsmeier reagent (POCl₃ in DMF) is not developing the commonly cited orange-red color. Is there a problem?

A3: Not necessarily. While the formation of a colored complex is often observed, the Vilsmeier reagent itself can be colorless or pale yellow. The appearance of a deeper color can sometimes be attributed to minor impurities in the starting materials. A colorless reagent can still be perfectly reactive. The key is to ensure anhydrous conditions during its preparation.

Q4: How critical are anhydrous conditions for this reaction?

A4: Extremely critical. The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose in the presence of water. This will significantly reduce the concentration of the active formylating agent and lead to drastically lower yields. All glassware should be oven or flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the primary side products that can lower my yield?

A5: The main side product is typically the isomeric 1-ethyl-1H-pyrrole-3-carbaldehyde . The Vilsmeier-Haack reaction on 1-substituted pyrroles is primarily directed to the 2-position (alpha) due to steric hindrance from the N-ethyl group, but some formylation at the 3-position (beta) can occur. Other potential side products include polymeric tars resulting from overheating or the presence of acid, and di-formylated products if a large excess of the Vilsmeier reagent is used.

Q6: My final product is dark and difficult to purify. What could be the cause?

A6: A dark, impure product often results from inadequate neutralization during the workup. The hydrolysis of the intermediate iminium salt generates acidic byproducts. If these are not completely neutralized, they can cause the product to decompose or polymerize. It is essential to use a sufficient amount of base (e.g., sodium acetate or sodium carbonate solution) during the workup and to maintain efficient stirring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposition of Vilsmeier Reagent: Moisture present in reagents or glassware. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss of Product During Workup: Inadequate neutralization leading to product decomposition.1. Ensure all glassware is thoroughly dried. Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at 0-10°C and use it promptly. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to stir longer at room temperature or gently warming it. 3. During the hydrolysis step, add the reaction mixture to a well-stirred, cold aqueous base solution. Ensure the pH is neutral or slightly basic before extraction.
Formation of a Tarry, Polymeric Residue 1. Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization. 2. Acidic Conditions During Workup: Residual acid can catalyze polymerization of the pyrrole ring.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of 1-ethylpyrrole. Use an ice bath to manage the exotherm. 2. Use a sufficient excess of base during the workup to ensure all acidic byproducts are neutralized. Vigorous stirring is crucial.
Product is Contaminated with 1-ethyl-1H-pyrrole-3-carbaldehyde Lack of Regioselectivity: While the 2-position is favored, some 3-substitution is inherent to the reaction with N-alkyl pyrroles.The 2- and 3-isomers can often be separated by careful column chromatography on silica gel. Since the target product is a liquid, fractional distillation under reduced pressure may also be effective if the boiling points are sufficiently different.
Difficulty in Isolating the Product Product is a Liquid: this compound is a liquid, which can make handling and purification challenging.After extraction and drying of the organic phase, the solvent should be carefully removed by rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography. For removing non-aldehydic impurities, formation of a reversible sodium bisulfite adduct can be an effective purification method.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Selectivity (Qualitative)

ParameterConditionExpected Effect on YieldExpected Effect on 2- vs. 3-Isomer SelectivityRationale
Temperature Low (0°C to RT)Generally HigherHigher selectivity for the 2-isomerLower temperatures reduce the rate of side reactions and polymerization. Steric hindrance is more pronounced at lower temperatures, favoring attack at the less hindered 2-position.
High (> RT)Potentially LowerLower selectivityHigher temperatures can lead to decomposition and polymerization. Increased kinetic energy may overcome the steric barrier to 3-position attack.
Stoichiometry of Vilsmeier Reagent 1.0 - 1.2 equivalentsOptimalGoodSufficient reagent for complete conversion without promoting side reactions.
> 1.5 equivalentsMay DecreasePotential for di-formylationA large excess can lead to the formation of di-formylated byproducts, reducing the yield of the desired mono-aldehyde.
Reaction Time Too ShortLowN/AIncomplete conversion of the starting material.
Optimal (TLC monitored)HighOptimalReaction is allowed to proceed to completion without significant byproduct formation.
Too LongMay DecreaseN/APotential for slow decomposition of the product under the reaction conditions.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-Ethylpyrrole

This protocol is adapted from a reliable procedure for the formylation of pyrrole and is suitable for the synthesis of this compound.

Materials:

  • 1-Ethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate or Sodium Carbonate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (1.1 equivalents). Cool the flask in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature is maintained between 0-10°C. After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature.

  • Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back down to 0-5°C in an ice bath. Add anhydrous dichloromethane. In the dropping funnel, prepare a solution of 1-ethylpyrrole (1.0 equivalent) in anhydrous dichloromethane. Add the 1-ethylpyrrole solution dropwise to the stirred Vilsmeier reagent over a period of 1 hour, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates consumption of the starting material.

  • Workup and Hydrolysis: Prepare a solution of sodium acetate trihydrate (approx. 5 equivalents) in water in a separate large beaker, and cool it in an ice bath. With vigorous stirring, slowly pour the reaction mixture into the cold sodium acetate solution. This hydrolysis step is exothermic and should be done carefully. After the addition is complete, heat the mixture to 50-60°C for 15-30 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude liquid by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation cluster_2 Workup & Isolation cluster_3 Purification reagent_prep 1. Add POCl3 to DMF at 0-10°C reagent_stir 2. Stir at RT for 30 min reagent_prep->reagent_stir formylation 3. Add 1-Ethylpyrrole solution at 0-10°C reagent_stir->formylation reaction_stir 4. Stir at RT for 1-2 hours formylation->reaction_stir hydrolysis 5. Quench in cold NaOAc solution reaction_stir->hydrolysis extraction 6. Extract with organic solvent hydrolysis->extraction wash 7. Wash with NaHCO3 and brine extraction->wash dry 8. Dry and concentrate wash->dry purification 9. Vacuum Distillation or Chromatography dry->purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Wet Reagents/Glassware? start->cause1 cause2 Poor Temp. Control? start->cause2 cause3 Incomplete Reaction? start->cause3 cause4 Acidic Workup? start->cause4 sol1 Use anhydrous reagents. Dry all glassware. cause1->sol1 sol2 Use ice bath during exothermic steps. cause2->sol2 sol3 Monitor by TLC. Increase reaction time. cause3->sol3 sol4 Ensure sufficient base during hydrolysis. cause4->sol4

Caption: Troubleshooting flowchart for low yield issues.

Technical Support Center: Purification of Crude 1-Ethyl-1H-pyrrole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide on the purification of crude 1-Ethyl-1H-pyrrole-2-carbaldehyde using column chromatography. This document offers troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a colorless to pale red or yellow liquid.[1] It has a characteristic burnt, roasted, or smoky odor. It is important to note that it may be moisture-sensitive.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials from its synthesis, such as N-ethylpyrrole, and byproducts from the formylation reaction. Highly colored impurities can also form from the degradation of the pyrrole ring, which can be sensitive to air and light.

Q3: Which stationary phase is most suitable for the purification of this compound?

A3: Silica gel is the most commonly used stationary phase for the column chromatography of pyrrole derivatives. For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.

Q4: What are the recommended solvent systems for the column chromatography of this compound?

A4: A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted by changing the ratio of these solvents to achieve optimal separation. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.

Q5: How can I monitor the progress of the column chromatography?

A5: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system, you can identify the fractions containing the pure product.

Q6: What are the best practices for handling and storing the purified this compound?

A6: To minimize degradation, it is advisable to handle the compound quickly and minimize its exposure to air and light. Purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (0-8 °C).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound is not moving from the origin on the silica gel column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
There is significant streaking or tailing of the compound spot on the TLC and column. The compound is interacting too strongly with the acidic silica gel. The sample may be overloaded.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica. Use a larger amount of silica gel relative to the crude product.
The purified fractions are colored, but the pure compound should be colorless/pale red. Highly conjugated byproducts may have formed.Before column chromatography, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities, though this may reduce the overall yield.
The recovery of the compound after column chromatography is very low. The compound may be irreversibly adsorbed onto the silica gel. The compound may be unstable and decomposing on the column.Consider deactivating the silica gel with triethylamine before packing the column. Use a less acidic stationary phase like neutral alumina. Minimize the time the compound spends on the column by using flash chromatography.
The compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel with a base (e.g., triethylamine) or use an alternative stationary phase like alumina. Work quickly to minimize the contact time between the compound and the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. The optimal conditions, such as the solvent system and column size, should be determined based on TLC analysis of the crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Separatory funnel or reservoir for the eluent

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Preparation of the Slurry and Packing the Column:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column, ensuring that the silica packs evenly without any air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting the column with the chosen solvent system (e.g., 5% ethyl acetate in hexanes).

  • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

5. Fraction Collection and Analysis:

  • Collect fractions in separate test tubes or flasks.

  • Monitor the composition of the fractions by TLC. Spot each fraction on a TLC plate, elute with an appropriate solvent system, and visualize under a UV lamp.

6. Combining Fractions and Solvent Removal:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides estimated Rf values for this compound in common solvent systems. These values are based on typical behavior of similar N-alkyl pyrrole-2-carbaldehydes and should be used as a starting point for optimizing the separation. Actual Rf values may vary depending on the specific conditions.

Solvent System (Hexane:Ethyl Acetate)Estimated Rf ValueExpected Purity
95:50.4 - 0.5>95%
90:100.5 - 0.6>95%
80:200.6 - 0.7>95%

Note: For optimal separation, an Rf value of 0.2-0.4 is generally targeted. The solvent system should be adjusted accordingly based on preliminary TLC analysis of the crude mixture. Expected yields after column chromatography are typically in the range of 70-90%, depending on the purity of the crude material and the success of the separation.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the purification of crude this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis to Determine Solvent System crude_product->tlc_analysis column_packing Pack Column with Silica Gel Slurry tlc_analysis->column_packing sample_loading Load Sample (Wet or Dry) column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

References

Technical Support Center: Vilsmeier-Haack Formylation of 1-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Vilsmeier-Haack formylation of 1-ethylpyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the Vilsmeier-Haack formylation of 1-ethylpyrrole?

A1: The primary products are two constitutional isomers: 1-ethyl-1H-pyrrole-2-carbaldehyde and 1-ethyl-1H-pyrrole-3-carbaldehyde. Due to the electronic properties of the pyrrole ring, electrophilic substitution is favored at the C2 (alpha) position. However, the steric bulk of the N-ethyl group provides some hindrance, leading to a mixture of both the C2 and C3 formylated products.

Q2: What is the typical ratio of 2-formyl to 3-formyl isomers in the reaction with 1-ethylpyrrole?

A2: The ratio of this compound to 1-ethyl-1H-pyrrole-3-carbaldehyde is approximately 1.2:1, with a combined yield of about 85% under standard conditions.[1] This slight preference for the C2 isomer indicates a balance between electronic directing effects and steric hindrance from the ethyl group.

Q3: My Vilsmeier reagent (formed from POCl₃ and DMF) is colorless, but I've read it should be colored. Is there a problem?

A3: A freshly prepared Vilsmeier reagent should ideally be a colorless or pale yellow crystalline solid or solution. The development of a yellow or orange-red color often indicates the presence of impurities in the starting materials or some decomposition. While a slight coloration may not significantly impact the reaction, a dark or intensely colored reagent should be prepared fresh from purified reagents.

Q4: Can di-formylation occur as a side reaction?

A4: While mono-formylation is the predominant outcome, di-formylation can occur, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is not adequately controlled. The most likely di-formylated product would be 1-ethylpyrrole-2,5-dicarbaldehyde, as the formyl group is deactivating, making further substitution less favorable but still possible at the remaining activated alpha-position.

Q5: How can I effectively separate the 2-formyl and 3-formyl isomers?

A5: The isomers can be challenging to separate due to their similar polarities. Careful column chromatography on silica gel is the most common method. A non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. It may require testing various solvent systems and using a long column for optimal separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture contamination of POCl₃ or DMF. 2. Reaction temperature too low, leading to slow or no reaction. 3. Incomplete hydrolysis of the intermediate iminium salt.1. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent under an inert atmosphere (N₂ or Ar). 2. Ensure the reaction is allowed to warm to room temperature after the initial cooling for reagent formation. Gentle heating (40-50°C) can be applied if the reaction is sluggish, but this may increase side products. 3. Ensure the hydrolysis step is carried out thoroughly with aqueous sodium acetate or sodium hydroxide solution and that the pH is basic. Stir vigorously for an adequate amount of time to ensure complete conversion.
Formation of a Dark Tar or Polymer 1. Reaction temperature too high. 2. Presence of strong acids from the decomposition of POCl₃. 3. 1-ethylpyrrole starting material is old or contains impurities.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the pyrrole. Use an ice bath to keep the temperature at 0-5°C during these additions. 2. Use freshly distilled POCl₃. 3. Purify the 1-ethylpyrrole by distillation before use.
Product is an Inseparable Mixture of Isomers 1. Sub-optimal chromatography conditions.1. Use a high-quality silica gel with a smaller particle size for better resolution. 2. Experiment with different eluent systems (e.g., dichloromethane/hexanes, acetone/hexanes). A shallow solvent gradient can improve separation. 3. If separation is still difficult, consider derivatization of the aldehyde to a less polar functional group, separation, and then regeneration of the aldehyde.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Vilsmeier reagent. 2. Short reaction time.1. Ensure the stoichiometry of POCl₃ and DMF to the 1-ethylpyrrole is correct (typically a slight excess of the Vilsmeier reagent is used). 2. Monitor the reaction by TLC. Allow the reaction to stir for a longer period at room temperature until the starting material is consumed.
Difficult Work-up (e.g., Emulsions) 1. The aqueous and organic layers are not separating well.1. Add a saturated brine solution during the work-up to help break up emulsions. 2. If necessary, filter the entire mixture through a pad of celite.

Quantitative Data Summary

The Vilsmeier-Haack formylation of various 1-alkylpyrroles demonstrates a clear trend related to the steric bulk of the N-substituent. As the size of the alkyl group increases, the steric hindrance at the C2 position also increases, leading to a higher proportion of the C3-formylated product.

1-Substituent Total Yield of Monoformylated Products (%) Ratio of 2-formyl : 3-formyl Isomer
Methyl884.0 : 1
Ethyl 85 1.2 : 1
Isopropyl751 : 2.5
t-Butyl651 : 19
(Data sourced from Candy, C. F.; Jones, R. A.; Wright, P. H. J. Chem. Soc. C 1970, 2563-2566)[1]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-Ethylpyrrole

This protocol is adapted from established procedures for the formylation of 1-alkylpyrroles.[1]

Materials:

  • 1-Ethylpyrrole (purified by distillation)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (freshly distilled)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated aqueous sodium acetate solution

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in anhydrous 1,2-dichloroethane. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not rise above 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should be a pale yellow or colorless solution/slurry.

  • Reaction with 1-Ethylpyrrole: Cool the Vilsmeier reagent back to 0°C. Add a solution of 1-ethylpyrrole (1.0 equivalent) in 1,2-dichloroethane dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed. The reaction mixture will typically turn a deep red or brown color.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0°C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt. This step is exothermic and may release HCl gas, so it should be done in a well-ventilated fume hood. Stir vigorously for 1-2 hours until the hydrolysis is complete (as indicated by TLC). The pH of the aqueous layer should be basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the 2-formyl and 3-formyl isomers.

Visualizations

Reaction Pathway and Side Reactions

Vilsmeier_Haack_1_Ethylpyrrole cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products 1-Ethylpyrrole 1-Ethylpyrrole Sigma Complex C3 Sigma Complex C3 1-Ethylpyrrole->Sigma Complex C3 Electrophilic Attack at C3 Vilsmeier Reagent Vilsmeier Reagent Sigma Complex C2 Sigma Complex C2 Vilsmeier Reagent->Sigma Complex C2 Vilsmeier Reagent->Sigma Complex C3 Iminium Salt C2 Iminium Salt C2 Sigma Complex C2->Iminium Salt C2 Deprotonation Iminium Salt C3 Iminium Salt C3 Sigma Complex C3->Iminium Salt C3 Deprotonation 1-Ethylpyrrole-2-carbaldehyde 1-Ethylpyrrole-2-carbaldehyde (Major Isomer) Iminium Salt C2->1-Ethylpyrrole-2-carbaldehyde Hydrolysis 1-Ethylpyrrole-3-carbaldehyde 1-Ethylpyrrole-3-carbaldehyde (Minor Isomer) Iminium Salt C3->1-Ethylpyrrole-3-carbaldehyde Hydrolysis Di-formylated Product 1-Ethylpyrrole-2,5-dicarbaldehyde (Side Product) 1-Ethylpyrrole-2-carbaldehyde->Di-formylated Product Excess Vilsmeier Reagent

Caption: Reaction pathway for the Vilsmeier-Haack formylation of 1-ethylpyrrole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Completed CheckYield Is Yield Acceptable? Start->CheckYield No No CheckYield->No Yes Yes CheckYield->Yes CheckPurity Is Purity (Isomer Ratio) Acceptable by NMR/GC? CheckPurity->No CheckPurity->Yes CheckTLC Does TLC show starting material? CheckTLC->No CheckTLC->Yes CheckWorkup Any issues during work-up (e.g., emulsion)? CheckWorkup->No CheckWorkup->Yes OptimizeChroma Optimize Column Chromatography (solvent, gradient) End Successful Product Isolation OptimizeChroma->End CheckReagents Check Reagent Quality (Anhydrous DMF, fresh POCl3). Repeat with purified materials. ControlTemp Verify & Control Reaction Temperature ControlTemp->CheckReagents IncreaseTime Increase Reaction Time or Use Slight Excess of Vilsmeier Reagent IncreaseTime->CheckWorkup ModifyWorkup Use Brine or Celite to Break Emulsion ModifyWorkup->CheckPurity No->CheckPurity No->CheckTLC No->OptimizeChroma No->ControlTemp Yes->CheckPurity Yes->IncreaseTime Yes->ModifyWorkup Yes->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Regioselectivity issues in the synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity and other common issues encountered during the synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method for the formylation of 1-ethyl-1H-pyrrole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.[1]

Q2: What are the main regioselectivity issues in the formylation of 1-ethyl-1H-pyrrole?

A2: The primary regioselectivity challenge is the formation of a mixture of two isomers: the desired this compound and the undesired 1-Ethyl-1H-pyrrole-3-carbaldehyde. The electrophilic substitution can occur at either the C2 (α) or C3 (β) position of the pyrrole ring.

Q3: Which regioisomer is expected to be the major product and why?

A3: For 1-substituted pyrroles, the formylation reaction is predominantly controlled by steric factors.[2] The N-ethyl group provides steric hindrance, which directs the electrophilic attack of the bulky Vilsmeier reagent to the less hindered C2 position. Therefore, this compound is expected to be the major product.

Q4: Can Friedel-Crafts acylation be used as an alternative?

A4: While Friedel-Crafts acylation is a standard method for acylating aromatic compounds, it is often less suitable for pyrroles. Pyrrole is highly reactive and prone to polymerization under the strong Lewis acid conditions typically employed in Friedel-Crafts reactions. The Vilsmeier-Haack reaction offers milder conditions and generally provides better yields and selectivity for pyrrole formylation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure the Vilsmeier reagent is pre-formed by allowing sufficient time for the reaction between POCl₃ and DMF before adding the pyrrole substrate. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of the product - Maintain low temperatures during the addition of reagents and the initial phase of the reaction. - During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids.
Sub-optimal stoichiometry - Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole).
Moisture in reagents/solvents - Use anhydrous solvents and freshly distilled reagents, as the Vilsmeier reagent is sensitive to moisture.
Issue 2: Poor Regioselectivity (Significant formation of the 3-formyl isomer)
Potential Cause Troubleshooting Suggestion
Reaction temperature too high - Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the sterically less hindered 2-substituted product. Perform the addition of 1-ethylpyrrole at 0°C or below.
Solvent effects - Non-polar solvents may offer better selectivity. Dichloromethane or 1,2-dichloroethane are commonly used.
Insufficient steric hindrance - While the ethyl group provides some steric bulk, for certain applications requiring very high purity of the 2-isomer, alternative synthetic routes might be necessary.
Issue 3: Difficulty in Separating the 2- and 3-Formyl Isomers
Potential Cause Troubleshooting Suggestion
Similar polarity of isomers - Utilize column chromatography on silica gel with a carefully optimized eluent system. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. - Monitor the fractions closely by TLC to achieve good separation.
Co-elution of impurities - Ensure the reaction workup is thorough to remove baseline impurities before chromatographic purification. A wash with a saturated sodium bicarbonate solution can help remove acidic byproducts.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrrole

Materials:

  • 1-Ethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0°C and dilute with anhydrous DCE.

  • Add a solution of 1-ethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCE dropwise to the Vilsmeier reagent solution, keeping the temperature below 5°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-60°C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred mixture of crushed ice and a solution of sodium acetate trihydrate (4-5 equivalents) in water.

  • Stir the mixture for 30 minutes to hydrolyze the iminium salt intermediate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the 2- and 3-formyl isomers.

Data Presentation

Table 1: Expected Regioselectivity in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

1-SubstituentExpected Major ProductExpected Minor ProductPrimary Influencing Factor
-CH₃ (Methyl)2-formyl3-formylSteric Hindrance
-CH₂CH₃ (Ethyl) 2-formyl 3-formyl Steric Hindrance
-CH(CH₃)₂ (Isopropyl)2-formyl3-formylIncreased Steric Hindrance
-C(CH₃)₃ (tert-Butyl)2-formyl3-formylSignificant Steric Hindrance

Note: The ratio of 2- to 3-isomer is expected to increase with the increasing steric bulk of the N-alkyl substituent.

Table 2: ¹H NMR Chemical Shift Ranges for Isomer Identification (in CDCl₃)

ProtonThis compound (Expected δ, ppm)1-Ethyl-1H-pyrrole-3-carbaldehyde (Expected δ, ppm)
Aldehyde (-CHO)~9.5~9.8
Pyrrole H5~6.9~7.2
Pyrrole H4~6.2~6.6
Pyrrole H3/H2~6.8~7.4
-CH₂- (Ethyl)~4.2~4.1
-CH₃ (Ethyl)~1.4~1.4

Note: These are approximate chemical shifts. The exact values can vary depending on the solvent and concentration. The distinct chemical shift of the aldehyde proton is a key diagnostic feature for distinguishing the isomers.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt N_Ethylpyrrole 1-Ethyl-1H-pyrrole N_Ethylpyrrole->Iminium_Salt Electrophilic Attack (Mainly at C2) Hydrolysis Hydrolysis (H₂O, NaOAc) Iminium_Salt->Hydrolysis Crude_Product Crude Product (Mixture of Isomers) Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 1-Ethyl-1H-pyrrole- 2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-Ethyl-1H-pyrrole.

Troubleshooting_Logic Start Experiment Outcome Low_Yield Low Yield? Start->Low_Yield Poor_Selectivity Poor Regioselectivity? Low_Yield->Poor_Selectivity No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Separation_Issue Separation Difficulty? Poor_Selectivity->Separation_Issue No Lower_Temp Lower Reaction Temperature Poor_Selectivity->Lower_Temp Yes Optimize_Chroma Optimize Chromatography (Eluent Gradient) Separation_Issue->Optimize_Chroma Yes Success Successful Synthesis Separation_Issue->Success No Check_Temp_Time Optimize Temperature and Reaction Time Check_Reagents->Check_Temp_Time Solvent_Choice Evaluate Solvent Lower_Temp->Solvent_Choice Thorough_Workup Ensure Thorough Workup Optimize_Chroma->Thorough_Workup

References

Technical Support Center: Formylation of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of N-substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding various formylation methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation of N-substituted pyrroles.

Vilsmeier-Haack Reaction

Issue 1: Low or No Yield of the Formylated Pyrrole

  • Question: My Vilsmeier-Haack reaction is resulting in a low yield or I am recovering mostly unreacted starting material. What are the possible causes and solutions?

  • Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure that the DMF and phosphorus oxychloride (POCl₃) are anhydrous and freshly distilled if necessary. The Vilsmeier reagent should be prepared in situ and used immediately.

    • Reaction Temperature: The reactivity of N-substituted pyrroles can vary significantly. If your substrate is electron-deficient, you may need to increase the reaction temperature. Reactions are typically run between 0°C and 80°C.[1] Start with milder conditions and gradually increase the temperature.

    • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile.[2] For less reactive N-substituted pyrroles, consider using a more potent formylating agent or adding a Lewis acid catalyst, although the latter is not typical for the Vilsmeier-Haack reaction itself.

    • Incomplete Hydrolysis: The reaction forms an iminium salt intermediate that must be hydrolyzed to the aldehyde. Ensure complete hydrolysis by adding the reaction mixture to ice water, often with a base like sodium acetate, and stirring vigorously until the product precipitates or can be extracted.[1]

Issue 2: Formation of Undesired Side Products

  • Question: I am observing the formation of colored byproducts and polymers in my reaction mixture. How can I minimize these?

  • Answer: Pyrroles are susceptible to polymerization under acidic conditions.

    • Control Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to di-formylation or polymerization.[1] A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrrole is a good starting point.

    • Temperature Control: Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C) to control the initial exothermic reaction.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

Alternative Formylation Reagents

Issue 3: Poor Regioselectivity with Bulky N-Substituents

  • Question: My N-substituted pyrrole has a bulky group (e.g., t-butyl, phenyl), and I am getting a mixture of 2- and 3-formylated products. How can I improve the regioselectivity?

  • Answer: Steric hindrance from the N-substituent can influence the position of formylation.[3]

    • Choice of Reagent: The Vilsmeier-Haack reaction generally favors formylation at the 2-position.[2] However, with very bulky N-substituents, formylation at the 3-position can become significant.[4] Consider using a bulkier formylating reagent, which may further enhance steric hindrance at the 2-position and favor 3-formylation.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary difference between the Vilsmeier-Haack, Duff, and Rieche formylation reactions for N-substituted pyrroles?

    • A1: The main difference lies in the formylating agent and the reaction conditions.

      • The Vilsmeier-Haack reaction uses a pre-formed chloroiminium salt (Vilsmeier reagent) from DMF and POCl₃ and is generally suitable for electron-rich aromatics and heterocycles like pyrroles.[5]

      • The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol or boric acid, and is most effective for highly activated substrates like phenols.[6] Its application to N-substituted pyrroles is less common.

      • The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[7][8]

  • Q2: How does the N-substituent affect the reactivity and regioselectivity of the formylation?

    • A2: The N-substituent has a significant electronic and steric influence.

      • Electronic Effects: Electron-donating N-substituents (e.g., alkyl groups) increase the electron density of the pyrrole ring, making it more reactive towards electrophilic substitution. Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease reactivity.

      • Steric Effects: Bulky N-substituents can hinder electrophilic attack at the adjacent 2- and 5-positions, potentially leading to increased formylation at the 3- and 4-positions.[3][4]

  • Q3: Can I achieve formylation at the 3-position of an N-substituted pyrrole?

    • A3: While formylation typically occurs at the 2-position, achieving 3-formylation is possible. Using an N-substituted pyrrole with a very bulky N-substituent (like triisopropylsilyl) can direct formylation to the 3-position.[4] Alternatively, protecting the 2- and 5-positions allows for formylation at the 3-position.

  • Q4: What is a common work-up procedure for the Vilsmeier-Haack formylation of an N-substituted pyrrole?

    • A4: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice. The resulting aqueous solution is then neutralized with a base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate) to hydrolyze the iminium intermediate and precipitate the formylated pyrrole. The product can then be isolated by filtration or extraction with an organic solvent.[1]

  • Q5: How can I purify the resulting formylated pyrrole?

    • A5: Purification is commonly achieved through recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization or the eluent for chromatography will depend on the polarity of the specific formylated pyrrole derivative.

Data Presentation

Table 1: Comparison of Formylation Reagents for N-Substituted Pyrroles

FeatureVilsmeier-Haack ReactionDuff ReactionRieche Formylation
Reagents DMF, POCl₃ (or other acid chlorides)[1]Hexamethylenetetramine (HMTA), acid (e.g., glycerol, boric acid)[6]Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)[4][7]
Typical Substrates Electron-rich heterocycles (pyrroles, indoles), activated arenes[5]Highly activated phenols and anilines[6]Electron-rich aromatic compounds[8]
Regioselectivity Primarily at the 2-position for pyrroles; influenced by N-substituent sterics[2][3]Ortho to activating group[6]Ortho to activating group
Reaction Temperature 0°C to 100°C[1]High temperatures (150-200°C)0°C to room temperature
Typical Yields Good to excellent (can exceed 90%)[3]Generally low to moderate (often <50%)[6]Moderate to good
Advantages Mild conditions, high yields, widely applicable to pyrrolesUses readily available and inexpensive reagentsMild conditions
Limitations Sensitive to moisture, can cause polymerization of sensitive substratesLow yields, harsh conditions, limited substrate scope for pyrrolesReagent is a suspected carcinogen, requires a Lewis acid

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Methylpyrrole
  • Reagent Preparation (Vilsmeier Reagent): In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice bath. Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Reaction: Dissolve N-methylpyrrole (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide until a pH of 7-8 is reached.

  • Isolation and Purification: The product, 2-formyl-N-methylpyrrole, will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Duff Reaction (General Protocol for Activated Aromatics)

Note: This reaction is less common for N-substituted pyrroles but is included as an alternative.

  • Reaction Setup: In a round-bottom flask, combine the activated aromatic substrate (e.g., a phenol, 1 eq.), hexamethylenetetramine (HMTA, 1.5 eq.), and glycerol or a mixture of boric acid and glycerol.

  • Reaction: Heat the mixture to 150-160°C for several hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and add a dilute acid (e.g., 2M HCl) to hydrolyze the intermediate imine. Heat the mixture for a short period to ensure complete hydrolysis.

  • Isolation and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Rieche Formylation of an Electron-Rich Aromatic Compound
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the electron-rich aromatic substrate (1 eq.) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C.

  • Addition of Lewis Acid: Add a Lewis acid, such as titanium tetrachloride (TiCl₄, 1.1 eq.), dropwise to the solution.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into ice water.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation prep1 1. Add anhydrous DMF to flask at 0°C prep2 2. Add POCl3 dropwise under N2 prep1->prep2 prep3 3. Stir at 0°C for 30 min prep2->prep3 react1 4. Add N-substituted pyrrole solution dropwise at 0°C prep3->react1 react2 5. Warm to RT and heat (e.g., 50-60°C) react1->react2 react3 6. Monitor by TLC react2->react3 workup1 7. Pour reaction mixture onto ice react3->workup1 workup2 8. Neutralize with base (e.g., Na2CO3) workup1->workup2 workup3 9. Isolate product (filtration or extraction) workup2->workup3 workup4 10. Purify (recrystallization or chromatography) workup3->workup4

Caption: Experimental workflow for the Vilsmeier-Haack formylation of N-substituted pyrroles.

Troubleshooting_Low_Yield start Low or No Product Yield q1 Are reagents anhydrous and fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Use freshly distilled/anhydrous reagents a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is hydrolysis of the iminium salt complete? a2_yes->q3 sol2 Gradually increase temperature for less reactive substrates a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end sol3 Ensure vigorous stirring during aqueous work-up and neutralization a3_no->sol3

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack formylation.

References

Optimizing reaction conditions for the synthesis of N-alkylpyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylpyrrole-2-carbaldehydes. Our aim is to help you optimize reaction conditions, overcome common challenges, and achieve higher yields and purity in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-alkylpyrrole-2-carbaldehydes, which typically involves two key steps: N-alkylation of a pyrrole substrate and subsequent formylation (often via the Vilsmeier-Haack reaction), or the formylation of a pre-synthesized N-alkylpyrrole.

Issue 1: Low or No Yield of N-Alkylpyrrole

Question: I am attempting the N-alkylation of my pyrrole substrate, but I am observing a low yield or no product at all. What are the possible causes and solutions?

Possible Causes & Solutions:

  • Inefficient Deprotonation: The pyrrole nitrogen is weakly acidic, and incomplete deprotonation can lead to low yields.

    • Solution: Use a stronger base or a suitable base/solvent combination. Common effective bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of solvent is also critical; polar aprotic solvents like DMF and DMSO can enhance the reactivity of the pyrrolide anion.[1][2]

  • Poor Quality Reagents: The presence of moisture in solvents or impurities in the alkylating agent can quench the pyrrolide anion or lead to side reactions.

    • Solution: Ensure all solvents are anhydrous and that the alkylating agent is of high purity. It is recommended to use freshly distilled solvents and reagents.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of N-alkylation.

    • Solution: While many N-alkylation reactions proceed at room temperature, gentle heating (e.g., to 60-80°C) can sometimes improve the yield, especially for less reactive alkylating agents.[1] However, excessively high temperatures can lead to decomposition.[3] Monitoring the reaction by TLC is crucial to determine the optimal temperature and reaction time.[1]

Issue 2: Formation of Multiple Products in Vilsmeier-Haack Formylation

Question: During the Vilsmeier-Haack formylation of my N-alkylpyrrole, I am observing the formation of multiple formylated products (e.g., 2,5-diformylpyrrole) instead of the desired mono-formylated product at the 2-position. How can I improve the regioselectivity?

Possible Causes & Solutions:

  • Excess Vilsmeier Reagent: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is a common cause of over-formylation, especially with electron-rich pyrroles.[4]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the N-alkylpyrrole is a good starting point for optimization.[4]

  • Reaction Temperature: Higher reaction temperatures can lead to decreased selectivity.

    • Solution: Maintain a low reaction temperature, typically between 0°C and room temperature, to control the reaction rate and enhance selectivity for mono-formylation.[4]

  • Steric and Electronic Effects: The nature of the N-alkyl group can influence the position of formylation. Bulky N-alkyl groups can sterically hinder the 2-position, potentially leading to formylation at the 3-position.[5][6]

    • Solution: For sterically demanding N-alkyl groups, it may be necessary to accept a mixture of isomers and separate them chromatographically. Alternatively, consider using a smaller N-alkyl group if the final application allows.

Issue 3: Product Decomposition During Work-up

Question: My desired N-alkylpyrrole-2-carbaldehyde appears to be forming during the reaction, but I am experiencing significant product loss or decomposition during the aqueous work-up. What can I do to prevent this?

Possible Causes & Solutions:

  • Harsh pH Conditions: Pyrrole-2-carbaldehydes can be sensitive to strongly acidic or basic conditions, leading to polymerization or decomposition.[7]

    • Solution: During the work-up of the Vilsmeier-Haack reaction, neutralize the reaction mixture carefully. The use of a buffered solution or the slow addition of a mild base like sodium bicarbonate or sodium acetate is recommended to maintain a pH between 7 and 8.[7][8]

  • Prolonged Exposure to Water: Some N-alkylpyrrole-2-carbaldehydes may be unstable in the presence of water for extended periods.

    • Solution: Perform the extraction step promptly after quenching the reaction. Ensure efficient extraction to minimize the contact time of the product with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction involves three main stages. First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a chloroiminium salt, known as the Vilsmeier reagent.[8][9] This reagent then acts as an electrophile and is attacked by the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction.[9][10] Finally, the resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the aldehyde.[9][11]

Q2: How does the N-alkyl group influence the regioselectivity of formylation?

A2: The N-alkyl group can influence the regioselectivity of formylation through both steric and electronic effects. Electronically, alkyl groups are electron-donating, which can enhance the reactivity of the pyrrole ring towards electrophilic attack.[9] Sterically, a bulky N-alkyl group can hinder the approach of the Vilsmeier reagent to the adjacent 2- and 5-positions, potentially leading to an increased proportion of formylation at the 3- and 4-positions.[5][6]

Q3: What are the best practices for purifying N-alkylpyrrole-2-carbaldehydes?

A3: Column chromatography on silica gel is a common and effective method for purifying N-alkylpyrrole-2-carbaldehydes.[8] The choice of eluent will depend on the polarity of the specific product. For some crystalline products, recrystallization can be an effective purification technique.[7] Due to the potential for sensitivity to air and light, it is advisable to store the purified product under an inert atmosphere and in the dark.

Q4: Can I perform the N-alkylation and formylation in a one-pot synthesis?

A4: While a one-pot synthesis is theoretically possible, it is often more practical to perform the N-alkylation and formylation as separate steps with purification of the intermediate N-alkylpyrrole. This allows for better control over each reaction and can lead to higher overall yields and purity. A one-pot procedure would require careful selection of reagents and conditions to avoid unwanted side reactions.

Experimental Protocols

Protocol 1: N-Alkylation of Pyrrole using Potassium Hydroxide in DMF

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole substrate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add powdered potassium hydroxide (KOH, 1.2-1.5 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the pyrrolide anion.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction can be stirred at room temperature or gently heated (e.g., 60°C) to facilitate completion.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of N-Alkylpyrrole

This protocol is a general guideline and requires careful handling of reagents.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM).[4] Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 eq.) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C.[4] Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation: Dissolve the N-alkylpyrrole substrate (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours at 0°C to room temperature.[4]

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 eq.) in ice-water.[4] Stir for 30 minutes.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[4]

Data Presentation

Table 1: Optimization of N-propargylation of a Pyrrole Derivative [1]

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp.1410
2K₂CO₃ (4.0)DMFRoom Temp.1487
3K₂CO₃ (2.0)DMFRoom Temp.1465
4K₂CO₃ (6.0)DMFRoom Temp.1487
5K₂CO₃ (4.0)DMF65585
6K₂CO₃ (4.0)DMF80586

Data adapted from a study on the N-propargylation of a specific pyrrole derivative and may not be directly transferable to all substrates.

Mandatory Visualizations

experimental_workflow cluster_n_alkylation Step 1: N-Alkylation cluster_formylation Step 2: Vilsmeier-Haack Formylation start_n Pyrrole Substrate deprotonation Deprotonation (Base, Solvent) start_n->deprotonation 1.0 eq. alkylation Addition of Alkylating Agent deprotonation->alkylation Pyrrolide Anion product_n N-Alkylpyrrole alkylation->product_n Reaction & Work-up start_f N-Alkylpyrrole formylation Formylation Reaction start_f->formylation 1.0 eq. vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->formylation 1.05-1.5 eq. product_f N-Alkylpyrrole- 2-carbaldehyde formylation->product_f Hydrolysis & Work-up

Caption: General experimental workflow for the two-step synthesis of N-alkylpyrrole-2-carbaldehydes.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low/No Yield of N-Alkylpyrrole cause1 Inefficient Deprotonation issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Suboptimal Temperature issue->cause3 solution1 Use Stronger Base (e.g., NaH) or Optimize Base/Solvent (e.g., KOH/DMF) cause1->solution1 solution2 Use Anhydrous Solvents & Pure Alkylating Agent cause2->solution2 solution3 Optimize Temperature & Monitor by TLC cause3->solution3

Caption: Troubleshooting logic for addressing low yields in the N-alkylation of pyrroles.

References

Technical Support Center: N-Alkylpyrrole Aldehydes - Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and degradation of N-alkylpyrrole aldehydes.

Frequently Asked Questions (FAQs)

1. What are the primary factors that influence the thermal stability of N-alkylpyrrole aldehydes?

The thermal stability of N-alkylpyrrole aldehydes is primarily influenced by the substitution pattern on the pyrrole ring, the nature of the N-alkyl group, and the presence of atmospheric oxygen. Pyrrole rings are electron-rich and can be susceptible to oxidation, which can be exacerbated by elevated temperatures. The aldehyde group itself can also be a site of reactivity.

2. At what temperature do N-alkylpyrrole aldehydes typically begin to degrade?

The decomposition temperature can vary significantly based on the specific structure of the molecule. For instance, studies on related, more complex N-alkylpyrrole derivatives using thermogravimetric analysis (TGA) have shown maximum mass loss rates at temperatures ranging from 268°C to 310°C.[1] For simpler N-alkylpyrrole aldehydes, it is advisable to conduct a preliminary TGA to determine the specific onset of decomposition for the compound of interest. Polypyrrole, a related polymer, begins to show significant decomposition around 220°C.[2]

3. What are the common degradation products of N-alkylpyrrole aldehydes upon heating?

Under pyrolysis conditions, N-alkylpyrrole derivatives can degrade into a variety of smaller, volatile compounds. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) studies on related N-alkylpyrrole esters have identified degradation products such as alkylpyrroles (e.g., 2-methylpyrrole) and other small molecule fragrance compounds.[1] The specific products will depend on the starting material and the pyrolysis conditions.

4. How does the N-alkyl substituent affect the stability of the pyrrole ring?

The nature of the N-alkyl group can influence the electronic properties and, consequently, the stability of the pyrrole ring. Increasing the length of the alkyl chain can affect charge distribution within the molecule.[3] While detailed studies on a homologous series of N-alkylpyrrole aldehydes are not abundant, it is known that N-substitution can make the pyrrole ring more reactive in certain reactions compared to unsubstituted pyrrole.[4]

5. What is the best way to store N-alkylpyrrole aldehydes to minimize degradation?

Due to their sensitivity to air and light, N-alkylpyrrole aldehydes should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] It is also recommended to use amber vials to protect them from light, which can cause photodegradation.[6][7] For long-term storage, refrigeration or freezing is advisable.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, storage, and analysis of N-alkylpyrrole aldehydes.

Synthesis & Purification

Problem: My reaction to synthesize an N-alkylpyrrole aldehyde is giving a low yield.

  • Possible Cause 1: Inappropriate Reaction Conditions. The Paal-Knorr synthesis, a common method for forming the pyrrole ring, can require high temperatures, which may lead to side reactions.[8]

  • Troubleshooting:

    • Optimize the reaction temperature and time.

    • Consider using milder catalysts. For example, some syntheses of N-substituted pyrroles can be achieved at room temperature or slightly elevated temperatures (50-75°C) without a solvent or in the presence of mild acid catalysts.[8]

    • Ensure all reagents are pure and dry, as water can interfere with many organic reactions.

Problem: My purified N-alkylpyrrole aldehyde contains impurities.

  • Possible Cause 1: Residual Starting Materials. Incomplete reaction can leave starting materials in your product.

  • Troubleshooting:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

    • Adjust the stoichiometry of your reactants if necessary.

  • Possible Cause 2: Oxidation to Carboxylic Acid. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.

  • Troubleshooting:

    • Perform the reaction and work-up under an inert atmosphere.

    • To remove carboxylic acid impurities, you can wash the crude product in an organic solvent with a mild aqueous base solution, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer.

  • Possible Cause 3: Pyrrolidine Impurities. In syntheses starting from precursors that can be over-reduced, you may have pyrrolidine impurities.

  • Troubleshooting:

    • A patented method for purifying crude pyrroles involves treating the mixture with an acid, which reacts with the more basic pyrrolidine impurity, followed by distillation under reduced pressure.[9]

Storage & Handling

Problem: My N-alkylpyrrole aldehyde has changed color (e.g., darkened) during storage.

  • Possible Cause 1: Oxidation and Polymerization. Pyrroles are known to darken upon exposure to air and light.[5] This is often due to slow oxidation and polymerization.

  • Troubleshooting:

    • Always store your compound under an inert atmosphere (nitrogen or argon).

    • Use amber vials or wrap your container in aluminum foil to protect it from light.

    • Store at low temperatures (refrigerated or frozen).

    • If discoloration has occurred, you may need to re-purify the compound by column chromatography or distillation before use.

Analysis

Problem: I see an unexpected peak in the 1H NMR spectrum of my N-alkylpyrrole aldehyde.

  • Possible Cause 1: Aldehyde Oxidation. The corresponding carboxylic acid will have a very broad singlet far downfield, typically >10 ppm.

  • Troubleshooting:

    • Check for this characteristic peak. If present, it confirms oxidation.

  • Possible Cause 2: Water. A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent, can indicate the presence of water.

  • Troubleshooting:

    • Ensure your NMR solvent is anhydrous.

    • A D₂O shake can confirm the presence of exchangeable protons like water or a carboxylic acid OH, as the peak will disappear.

Problem: The aldehyde proton peak (~9-10 ppm) in my 1H NMR is weak or has disappeared.

  • Possible Cause 1: Exchange with Deuterated Solvent. If you are using a deuterated solvent that contains acidic protons (e.g., CDCl₃ can contain trace DCl, methanol-d₄), the aldehyde proton, which is slightly acidic, can exchange with deuterium from the solvent over time, causing the peak to diminish or disappear.

  • Troubleshooting:

    • Use a fresh ampule of high-purity deuterated solvent.

    • Acquire the spectrum as soon as the sample is prepared.

    • Consider using a non-protic deuterated solvent like benzene-d₆ or DMSO-d₆.

Problem: My HPLC analysis shows multiple peaks for a supposedly pure compound.

  • Possible Cause 1: On-column Degradation. If the mobile phase is too acidic or basic, it could be causing your compound to degrade on the HPLC column. Pyrrole derivatives are known to be labile in acidic and extremely unstable in alkaline mediums.[6][7]

  • Troubleshooting:

    • Try using a mobile phase with a neutral pH, such as a phosphate buffer around pH 7.

    • Ensure your sample is dissolved in a non-reactive solvent before injection.

  • Possible Cause 2: Sample Degradation in Solution. The compound may be degrading in the dissolution solvent while waiting for injection.

  • Troubleshooting:

    • Analyze the sample immediately after preparation.

    • Keep the sample vials in the autosampler at a low temperature if possible.

Data Presentation

Table 1: Thermal Decomposition Data for Selected N-Alkylpyrrole Derivatives

Compound NameN-Alkyl GroupOther SubstituentsAnalysis MethodMax. Mass Loss Rate Temp. (°C)Reference
Methyl N-benzyl-2-methyl-5-formylpyrrole-3-carboxylate (NBMF)Benzyl2-methyl, 3-methoxycarbonyl, 5-formylTGA310[1]
Methyl N-butyl-2-methyl-5-formylpyrrole-3-carboxylate (NUMF)n-Butyl2-methyl, 3-methoxycarbonyl, 5-formylTGA268[1]
Polypyrrole- (polymer)-TGA~220 (onset)[2]

Note: Data for simple, unsubstituted N-alkylpyrrole aldehydes is limited in the reviewed literature. The data presented is for structurally related compounds and should be used as a general guide.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing the thermal stability of an N-alkylpyrrole aldehyde.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified N-alkylpyrrole aldehyde into a TGA crucible (alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.

    • Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

Protocol 2: Forced Degradation Study by HPLC

This protocol outlines how to perform a forced degradation study to understand the stability of an N-alkylpyrrole aldehyde under various stress conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of the N-alkylpyrrole aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution of the compound at a high temperature (determined from TGA data, e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source compliant with ICH guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A common starting point is a C18 column with a gradient elution of water (with 0.1% formic acid or a neutral buffer) and acetonitrile.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.

    • This data will help establish the degradation profile and identify conditions under which the compound is unstable.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Expose Base Basic (0.1M NaOH, RT) Stock->Base Expose Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Thermal Thermal (Solid, 80°C) Stock->Thermal Expose Photo Photolytic (ICH Light Source) Stock->Photo Expose Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by Stability- Indicating HPLC-UV/MS Sampling->HPLC Data Determine Degradation Pathways & Stability Profile HPLC->Data

Caption: Workflow for a forced degradation study of N-alkylpyrrole aldehydes.

Troubleshooting_Discoloration cluster_solutions Solutions cluster_storage Proper Storage Protocol Start Problem: Compound has discolored Cause Likely Cause: Oxidation / Polymerization due to Air and/or Light Exposure Start->Cause Repurify Re-purify before use (e.g., column chromatography) Cause->Repurify Store Store properly in future Cause->Store Inert Use Inert Atmosphere (N₂ or Ar) Store->Inert Dark Protect from Light (Amber Vial) Store->Dark Cold Store at Low Temp (Refrigerate/Freeze) Store->Cold

References

Technical Support Center: Hydrolytic Stability of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for investigating the hydrolytic stability of 1-Ethyl-1H-pyrrole-2-carbaldehyde in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolytic stability of this compound in acidic media?

Q2: Why is it important to study the hydrolytic stability of this compound?

A2: Understanding the hydrolytic stability is critical for several reasons in a research and drug development context. It helps in determining appropriate storage conditions, compatible formulation excipients, and predicting the shelf-life of the compound.[3][4] For drug development, forced degradation studies, including acid hydrolysis, are a regulatory requirement to identify potential degradation products and to develop stability-indicating analytical methods.[3]

Q3: What are the typical acidic conditions used for forced degradation studies?

A3: Forced degradation studies for acid hydrolysis are typically conducted using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1.0 M.[4] The experiments are often initiated at room temperature. If no significant degradation is observed, the temperature can be elevated, for example, to 50-60°C, to accelerate the degradation process.[4]

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a UV or diode-array detector (DAD) is the most common and effective technique for stability studies.[1][5] This method can separate the parent compound from its degradation products and allow for their quantification. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[1]

Troubleshooting Guide

Issue 1: Rapid and complete degradation of the compound upon addition of acid.

  • Possible Cause: The acidic conditions (concentration and/or temperature) are too harsh for the molecule. Pyrrole compounds can be highly sensitive to strong acids.

  • Solution:

    • Start with milder acidic conditions (e.g., 0.01 M HCl or a buffered acidic solution like pH 2-4).

    • Conduct the experiment at a lower temperature (e.g., 5°C or room temperature) and monitor for degradation over a longer period.

    • Ensure the compound is fully dissolved in an appropriate co-solvent before adding the acidic solution to avoid localized high concentrations of acid.

Issue 2: Inconsistent or non-reproducible degradation results.

  • Possible Cause 1: Inaccurate pH or acid concentration.

  • Solution 1: Prepare fresh acidic solutions for each experiment and verify the pH using a calibrated pH meter.

  • Possible Cause 2: The compound is degrading upon interaction with the analytical system (e.g., metal components in the HPLC).

  • Solution 2: Use a biocompatible or PEEK-lined HPLC system if metal-catalyzed degradation is suspected. Passivate the HPLC system with a strong acid (e.g., nitric acid) followed by thorough washing.

  • Possible Cause 3: Variability in sample preparation.

  • Solution 3: Use a standardized and well-documented sample preparation protocol. Ensure consistent timing for sample quenching and analysis after withdrawal.

Issue 3: Appearance of multiple, poorly resolved peaks in the chromatogram.

  • Possible Cause: Formation of multiple degradation products or polymers. Pyrroles are known to polymerize in the presence of strong acids.[6]

  • Solution:

    • Optimize the HPLC method to improve the resolution of the degradation products. This may involve changing the mobile phase composition, gradient profile, column type, or temperature.

    • Use a milder acidic stressor to slow down the degradation and potentially form fewer, more distinct degradation products.

    • Employ LC-MS to identify the major degradation products and understand the degradation pathway.

Experimental Protocols

Protocol: Acidic Hydrolytic Stability Assessment using RP-HPLC

This protocol outlines a general procedure for a forced degradation study of this compound in acidic media.

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Acidic Solution (0.1 M HCl): Prepare a 0.1 M solution of hydrochloric acid in purified water.

    • Quenching Solution (0.1 M NaOH): Prepare a 0.1 M solution of sodium hydroxide to neutralize the acid at specific time points.

  • Degradation Experiment:

    • In a clean, inert vial, add a known volume of the stock solution and dilute with the 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

    • Immediately quench the reaction by adding an equimolar amount of the 0.1 M NaOH solution.

    • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound and at a lower wavelength (e.g., 210 nm) to detect potential degradation products.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) concentration.

    • Calculate the percentage of each degradation product based on the total peak area.

Data Presentation

The following tables are for illustrative purposes only to demonstrate how to present quantitative stability data.

Table 1: Stability of this compound in 0.1 M HCl at 50°C

Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2% Total Degradation
0100.00.00.00.0
285.210.14.714.8
472.518.39.227.5
851.929.818.348.1
1235.738.625.764.3
2410.345.144.689.7

Table 2: Effect of pH on the Stability of this compound at 50°C after 24 hours

Condition% Parent Compound Remaining
pH 1.0 (0.1 M HCl)10.3
pH 3.0 (Citrate Buffer)78.5
pH 5.0 (Acetate Buffer)95.1
pH 7.0 (Phosphate Buffer)99.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) start_exp Start Degradation: Mix Stock + 0.1 M HCl (50°C) prep_stock->start_exp prep_acid Prepare 0.1 M HCl prep_acid->start_exp prep_quench Prepare 0.1 M NaOH quench Quench with 0.1 M NaOH prep_quench->quench sampling Withdraw Aliquots (t = 0, 2, 4, 8, 12, 24h) start_exp->sampling sampling->quench hplc Inject into RP-HPLC System quench->hplc data Analyze Chromatographic Data hplc->data

Caption: Workflow for acidic hydrolytic stability testing.

Potential Degradation Pathway

G cluster_pathways Potential Degradation Pathways in Acid (H+) parent This compound protonation Protonation of Carbonyl or Ring parent->protonation H+ hydration Hydration of Aldehyde (Gem-diol formation) protonation->hydration polymerization Acid-catalyzed Polymerization protonation->polymerization Further Reaction ring_opening Ring Opening (Under harsh conditions) protonation->ring_opening Harsh Conditions (e.g., high temp)

Caption: Plausible degradation pathways in acidic media.

References

Technical Support Center: Purification of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-pyrrole-2-carbaldehyde. Our aim is to help you identify and resolve common impurities and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 1-ethyl-1H-pyrrole.

  • Isomeric byproducts: Formation of 1-Ethyl-1H-pyrrole-3-carbaldehyde is a possibility depending on the synthetic route.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up, such as dichloromethane or ethyl acetate.[1]

  • Reagents from synthesis: For example, residual phosphorus oxychloride or dimethylformamide if a Vilsmeier-Haack formylation is used.[1][2]

  • Water: From aqueous work-up steps.

  • Oxidation and polymerization products: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid or polymerization, especially if not handled under an inert atmosphere.

Q2: My purified product is a yellow oil, but I expected a colorless liquid. What does this indicate?

A yellow to pale red coloration can be common for this compound and may not necessarily indicate significant impurity.[3][4] However, a dark or intense color could suggest the presence of polymeric byproducts or other colored impurities. Running analytical tests such as NMR or GC-MS is recommended to confirm purity. If the color is a concern, purification by flash chromatography or distillation may be effective.

Q3: I am seeing two spots on my TLC plate after purification. What could be the second spot?

If you observe two spots on your TLC plate, it is likely that your product is not pure. The second spot could be:

  • A starting material: Compare the Rf value with that of your starting materials.

  • An isomer: The 3-carbaldehyde isomer is a common byproduct in the formylation of pyrroles.[1]

  • A degradation product: Such as the corresponding carboxylic acid if the product has been oxidized.

To resolve this, further purification using column chromatography with a different solvent system or another purification technique like distillation might be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification Product loss during extraction or chromatography.Optimize the extraction procedure by performing multiple extractions with a smaller solvent volume. For chromatography, ensure the chosen solvent system provides good separation and that the product is not irreversibly adsorbed onto the stationary phase.
Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure it has gone to completion before work-up and purification.
Product volatility leading to loss during solvent removal.Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.
Product is a Dark Oil Presence of polymeric or high molecular weight impurities.Consider purification by distillation under reduced pressure.[2] Alternatively, passing the crude product through a short plug of silica gel can remove baseline impurities.
Thermal decomposition during distillation.Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize thermal stress on the compound.
Presence of Isomeric Impurity Non-selective formylation reaction.Optimize the reaction conditions (temperature, stoichiometry of reagents) to favor the formation of the desired 2-carbaldehyde isomer. Purification by flash chromatography or HPLC is often effective for separating isomers.[1]
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities or sample viscosity.Filter the NMR sample through a small plug of celite or glass wool. If the sample is too viscous, dilute it further with the deuterated solvent.
Product degradation in the NMR solvent.Acquire the NMR spectrum promptly after preparing the sample. Using a non-acidic deuterated solvent like benzene-d6 or acetone-d6 might be preferable to chloroform-d.

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying this compound.

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Distillation under Reduced Pressure

Distillation is suitable for purifying the product on a larger scale, especially for removing non-volatile impurities.

Procedure:

  • Setup: Assemble a distillation apparatus suitable for vacuum distillation.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collecting the Product: Collect the fraction that distills at the expected boiling point and pressure (e.g., 59 °C at 6 Torr).[3]

  • Cooling: Once the distillation is complete, allow the system to cool before releasing the vacuum.

Quantitative Data Summary

Purification MethodPurity AchievedTypical YieldReference
Flash Chromatography>98% (by GC)60-80%[1]
High-Pressure Liquid Chromatography (HPLC)High PurityLower throughput than flash chromatography[1]
Distillation under Reduced Pressure>95%70-90%[2]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product distillation Vacuum Distillation start->distillation High boiling impurities chromatography Column Chromatography start->chromatography Close boiling impurities tlc TLC distillation->tlc chromatography->tlc nmr NMR tlc->nmr gcms GC-MS nmr->gcms pure_product Pure Product gcms->pure_product

References

Technical Support Center: Synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-pyrrole-2-carbaldehyde. This versatile compound serves as a key building block in the development of novel pharmaceuticals and advanced materials.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: N-Alkylation of 1H-Pyrrole-2-carbaldehyde

This method involves the deprotonation of 1H-pyrrole-2-carbaldehyde followed by reaction with an ethylating agent.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Deprotonation Ensure the use of a sufficiently strong base, such as sodium hydride (NaH), to fully deprotonate the pyrrole nitrogen. The reaction should be stirred for at least 30 minutes at room temperature after the addition of the base to allow for complete salt formation.[2]
Inactive Ethylating Agent Use a fresh, high-purity ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate). Store alkylating agents under inert gas and away from moisture.
Low Reaction Temperature While initial deprotonation may be performed at room temperature, the subsequent alkylation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) and consider increasing the temperature to drive the reaction to completion.
Reaction Quenching Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the anionic intermediate by moisture.

Issue 2: Presence of Multiple Products in the Final Mixture

Potential Cause Recommended Solution
Side Reactions Over-alkylation or side reactions with the aldehyde group can occur. Control the stoichiometry of the ethylating agent carefully (use a slight excess, ~1.1 equivalents). Add the ethylating agent dropwise at a controlled temperature to minimize side reactions.
Impure Starting Material Ensure the purity of the starting 1H-pyrrole-2-carbaldehyde. Impurities can lead to the formation of byproducts. Purify the starting material by recrystallization or column chromatography if necessary.
Route 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrrole

This reaction introduces a formyl group onto the 1-ethyl-1H-pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4]

Issue 1: Low Yield of the Desired 2-carbaldehyde Isomer

Potential Cause Recommended Solution
Incorrect Reaction Temperature The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (0-10 °C).[5] The subsequent reaction with 1-ethyl-1H-pyrrole should also be temperature-controlled to favor formylation at the C2 position.
Suboptimal Reagent Stoichiometry The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. A 1:1 ratio is generally effective.[5] An excess of the Vilsmeier reagent relative to the 1-ethyl-1H-pyrrole may be required to drive the reaction to completion.
Inefficient Hydrolysis The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. Ensure complete hydrolysis by adding the reaction mixture to a sufficient amount of ice-cold water or a basic solution (e.g., sodium acetate solution) and stirring vigorously.[5]

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Residual DMF DMF can be challenging to remove due to its high boiling point. After aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the combined organic layers with brine can help remove residual DMF.
Formation of Tar-like Byproducts The Vilsmeier-Haack reaction can sometimes produce polymeric or tarry byproducts. Careful control of reaction temperature and dropwise addition of reagents can minimize their formation. Purification via column chromatography on silica gel is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the N-alkylation of 1H-pyrrole-2-carbaldehyde, yields can be high, potentially exceeding 80-90% under optimized conditions.[2] The Vilsmeier-Haack formylation of 1-ethyl-1H-pyrrole can also provide good yields, often in the range of 70-85%.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What are the recommended purification methods for this compound?

A3: The crude product can be purified by several methods. Column chromatography on silica gel is a common and effective technique for separating the desired product from unreacted starting materials and byproducts.[6] Distillation under reduced pressure is also a viable option for purifying the liquid product.[5]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are essential. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride (NaH) is a flammable solid and reacts with water to produce hydrogen gas; it should also be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: N-Alkylation of 1H-Pyrrole-2-carbaldehyde
  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 1H-pyrrole-2-carbaldehyde in anhydrous dimethylformamide (DMF).

  • Deprotonation : Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Reaction : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Alkylation : Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heating and Monitoring : Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrrole
  • Vilsmeier Reagent Formation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, cool anhydrous dimethylformamide (DMF) in an ice-salt bath.

  • POCl₃ Addition : Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF while maintaining the internal temperature below 10 °C.[5]

  • Reaction with Pyrrole : Stir the mixture for 30 minutes at low temperature, then add a solution of 1-ethyl-1H-pyrrole (1 equivalent) in anhydrous 1,2-dichloroethane dropwise.

  • Reflux and Monitoring : After the addition, remove the cooling bath and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • Hydrolysis : Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralization and Extraction : Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying : Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate and filter.

  • Purification : Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation

Parameter Condition A Condition B
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)Acetone
Ethylating Agent Ethyl IodideDiethyl Sulfate
Temperature 60-70 °CReflux
Typical Yield >85%60-75%

Table 2: Key Parameters for Vilsmeier-Haack Formylation

Parameter Recommended Range
POCl₃ : DMF Molar Ratio 1.0 : 1.1
Vilsmeier Reagent : Substrate Ratio 1.2 - 1.5 : 1.0
Reaction Temperature (Reagent Formation) 0 - 10 °C
Reaction Temperature (Formylation) 50 - 80 °C
Typical Yield 70 - 85%

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Vilsmeier-Haack start Low Yield or No Product r1_cause1 Incomplete Deprotonation start->r1_cause1 N-Alkylation Route r1_cause2 Side Reactions r2_cause1 Incorrect Temperature start->r2_cause1 Vilsmeier-Haack Route r2_cause2 Inefficient Hydrolysis r1_sol1 Use Stronger Base (NaH) Ensure Anhydrous Conditions r1_cause1->r1_sol1 r1_sol2 Control Stoichiometry Dropwise Addition of Reagent r1_cause2->r1_sol2 r2_sol1 Maintain Low Temp (0-10 °C) for Reagent Formation r2_cause1->r2_sol1 r2_sol2 Vigorous Stirring in Ice Water Use of Base for Neutralization r2_cause2->r2_sol2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Spectroscopic Comparison of N-Alkyl Pyrrole-2-carbaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the UV-Vis, FT-IR, and NMR spectral data for a homologous series of N-alkyl pyrrole-2-carbaldehydes, providing valuable insights for researchers, scientists, and drug development professionals in the characterization of these important heterocyclic compounds.

This guide presents a comparative spectroscopic analysis of pyrrole-2-carbaldehyde and its N-alkylated derivatives, specifically the N-methyl, N-ethyl, N-propyl, and N-butyl analogues. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the aldehyde functional group. Understanding their distinct spectroscopic fingerprints is crucial for identification, purity assessment, and structural elucidation in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the homologous series of N-alkyl pyrrole-2-carbaldehydes.

UV-Visible Spectroscopy

The UV-Vis spectra of these compounds, typically recorded in ethanol, are characterized by a strong absorption band corresponding to a π → π* transition.

CompoundAlkyl Group (R)λmax (nm)
Pyrrole-2-carbaldehydeH287
N-Methylpyrrole-2-carbaldehydeCH₃288
N-Ethylpyrrole-2-carbaldehydeCH₂CH₃290
N-Propylpyrrole-2-carbaldehyde(CH₂)₂CH₃291
N-Butylpyrrole-2-carbaldehyde(CH₂)₃CH₃292
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra provide valuable information about the functional groups present in the molecules. Key vibrational frequencies are highlighted below.

Compoundν(C=O) cm⁻¹ν(C-H, aldehyde) cm⁻¹ν(C-N, ring) cm⁻¹ν(N-H) cm⁻¹
Pyrrole-2-carbaldehyde~1665~2810, ~2730~1475~3250
N-Methylpyrrole-2-carbaldehyde~1668~2815, ~2735~1480-
N-Ethylpyrrole-2-carbaldehyde~1670~2812, ~2733~1482-
N-Propylpyrrole-2-carbaldehyde~1670~2814, ~2736~1483-
N-Butylpyrrole-2-carbaldehyde~1671~2815, ~2737~1485-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra, typically recorded in CDCl₃, show characteristic signals for the aldehyde proton, the pyrrole ring protons, and the protons of the N-alkyl chain. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compoundδ (CHO)δ (H-5)δ (H-3)δ (H-4)δ (Alkyl Protons)
Pyrrole-2-carbaldehyde~9.55 (s)~7.25 (m)~7.10 (m)~6.35 (m)-
N-Methylpyrrole-2-carbaldehyde~9.50 (s)~7.05 (dd)~6.90 (dd)~6.20 (t)~3.90 (s, 3H)
N-Ethylpyrrole-2-carbaldehyde~9.51 (s)~7.06 (t)~6.91 (dd)~6.21 (t)~4.25 (q, 2H), ~1.45 (t, 3H)
N-Propylpyrrole-2-carbaldehyde~9.52 (s)~7.07 (t)~6.92 (dd)~6.22 (t)~4.15 (t, 2H), ~1.85 (m, 2H), ~0.95 (t, 3H)
N-Butylpyrrole-2-carbaldehyde~9.52 (s)~7.07 (t)~6.92 (dd)~6.22 (t)~4.18 (t, 2H), ~1.80 (m, 2H), ~1.40 (m, 2H), ~0.98 (t, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecules.

Compoundδ (C=O)δ (C-2)δ (C-5)δ (C-3)δ (C-4)δ (Alkyl Carbons)
Pyrrole-2-carbaldehyde~179.5~133.0~125.0~122.5~110.0-
N-Methylpyrrole-2-carbaldehyde~178.0~132.5~129.5~121.0~109.5~35.0
N-Ethylpyrrole-2-carbaldehyde~178.1~132.6~128.0~121.1~109.6~42.5, ~15.0
N-Propylpyrrole-2-carbaldehyde~178.2~132.7~128.2~121.2~109.7~49.0, ~23.0, ~11.5
N-Butylpyrrole-2-carbaldehyde~178.2~132.7~128.2~121.2~109.7~47.0, ~31.5, ~20.0, ~13.8

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Synthesis of N-Alkyl Pyrrole-2-carbaldehydes

A common method for the synthesis of N-alkyl pyrrole-2-carbaldehydes involves the alkylation of pyrrole-2-carbaldehyde.

General Procedure:

  • To a solution of pyrrole-2-carbaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., iodomethane, iodoethane) dropwise at 0 °C.

  • Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the spectrum over a wavelength range of 200-400 nm, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a ¹H and ¹³C NMR spectrometer (e.g., 300 MHz or higher).

  • Measurement: Acquire the ¹H and ¹³C spectra using standard acquisition parameters.

  • Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of N-alkyl pyrrole-2-carbaldehydes.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Pyrrole-2-carbaldehyde + Alkyl Halide Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkyl Pyrrole-2-carbaldehyde Purification->Product UVVis UV-Vis Spectroscopy Product->UVVis Characterization FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR

Caption: Workflow for Synthesis and Analysis.

Comparative study of synthetic routes to N-substituted pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of prominent synthetic routes to N-substituted pyrrole-2-carbaldehydes, crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The following sections objectively compare the performance of key methods, supported by experimental data, detailed protocols, and visualizations to aid in methodological selection.

Comparison of Synthetic Routes

The synthesis of N-substituted pyrrole-2-carbaldehydes can be broadly approached through several key methodologies. This guide focuses on three primary, well-established routes: the Vilsmeier-Haack formylation, the Paal-Knorr synthesis followed by formylation (or use of a formyl-equivalent precursor), and modern oxidative annulation strategies. A fourth method, synthesis from carbohydrates, offers a green chemistry approach.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Vilsmeier-Haack Formylation N-substituted pyrrolesPOCl₃, DMF; 0°C to RT60-95%[1][2][3]1-4 hoursHigh yields, mild conditions, readily available reagents, good regioselectivity for the 2-position in many cases.[3][4]The Vilsmeier reagent is moisture-sensitive; regioselectivity can be influenced by sterics of the N-substituent, sometimes leading to mixtures of 2- and 3-formylpyrroles.[1][2]
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary aminesAcid catalyst (e.g., acetic acid, p-TsOH), Heat70-95% (for pyrrole formation)[5][6][7][8]2-24 hoursHigh yields for pyrrole synthesis, wide substrate scope, operationally simple.[6][7][8]Requires a subsequent formylation step which adds to the synthetic sequence; harsh acidic conditions can be problematic for sensitive substrates.[7][9]
Oxidative Annulation Aryl methyl ketones, Arylamines, Acetoacetate estersCuCl₂, I₂, O₂ in DMSO; 100°Cup to 74%[10][11]12-24 hoursOne-pot synthesis, avoids hazardous oxidants, good for polysubstituted pyrroles.[10][11]Moderate yields, requires higher temperatures, limited to specific starting material classes.[10][11]
Synthesis from Carbohydrates Sugars (e.g., glucose, ribose), Primary aminesOxalic acid in DMSO; 90°C21-54%[12][13][14][15]0.5-1 hourUtilizes renewable starting materials, rapid reaction times.[12][13]Lower yields, often produces 5-(hydroxymethyl)pyrrole-2-carbaldehydes requiring further modification if the hydroxymethyl group is not desired.[13][14]

Experimental Protocols

Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol describes the formylation of an N-substituted pyrrole using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • N-Phenylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is observed as the solution becomes a thick, white slurry.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Add a solution of N-phenylpyrrole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent slurry.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenylpyrrole-2-carbaldehyde.

Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol details the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine. The resulting pyrrole can then be formylated in a subsequent step.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 2,5-hexanedione (1 equivalent), aniline (1.1 equivalents), and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2,5-dimethyl-1-phenylpyrrole. This product can then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde functionality.

Oxidative Annulation for the Synthesis of 1,5-Diphenyl-1H-pyrrole-2-carbaldehyde

This protocol outlines a one-pot synthesis of a polysubstituted N-aryl pyrrole-2-carbaldehyde.[10][11]

Materials:

  • Acetophenone

  • Aniline

  • Ethyl acetoacetate

  • Copper(II) chloride (CuCl₂)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, combine acetophenone (1 equivalent), aniline (1.2 equivalents), ethyl acetoacetate (1.5 equivalents), CuCl₂ (0.2 equivalents), and I₂ (1.6 equivalents) in DMSO.

  • Seal the tube and heat the reaction mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 1,5-diphenyl-1H-pyrrole-2-carbaldehyde.[10][11]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes for N-substituted pyrrole-2-carbaldehydes.

Synthetic_Routes cluster_vilsmeier Vilsmeier-Haack Formylation cluster_paal_knorr Paal-Knorr Synthesis & Formylation cluster_oxidative Oxidative Annulation cluster_carbohydrate From Carbohydrates N_sub_pyrrole N-Substituted Pyrrole VH_reagent Vilsmeier Reagent (POCl₃, DMF) N_sub_pyrrole->VH_reagent N_sub_pyrrole_2_CHO_VH N-Substituted Pyrrole-2-carbaldehyde VH_reagent->N_sub_pyrrole_2_CHO_VH Formylation dicarbonyl 1,4-Dicarbonyl N_sub_pyrrole_PK N-Substituted Pyrrole dicarbonyl->N_sub_pyrrole_PK amine Primary Amine amine->N_sub_pyrrole_PK formylation_step Formylation (e.g., Vilsmeier-Haack) N_sub_pyrrole_PK->formylation_step N_sub_pyrrole_2_CHO_PK N-Substituted Pyrrole-2-carbaldehyde formylation_step->N_sub_pyrrole_2_CHO_PK ketone Aryl Methyl Ketone N_sub_pyrrole_2_CHO_OA N-Substituted Pyrrole-2-carbaldehyde ketone->N_sub_pyrrole_2_CHO_OA arylamine Arylamine arylamine->N_sub_pyrrole_2_CHO_OA acetoacetate Acetoacetate Ester acetoacetate->N_sub_pyrrole_2_CHO_OA sugar Carbohydrate (e.g., Glucose) N_sub_pyrrole_2_CHO_carb N-Substituted (5-hydroxymethyl)pyrrole-2-carbaldehyde sugar->N_sub_pyrrole_2_CHO_carb primary_amine_carb Primary Amine primary_amine_carb->N_sub_pyrrole_2_CHO_carb

Caption: Comparative workflow of major synthetic routes to N-substituted pyrrole-2-carbaldehydes.

Vilsmeier_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_ion Iminium Ion Intermediate Vilsmeier_reagent->Iminium_ion Electrophilic Attack N_sub_pyrrole N-Substituted Pyrrole (Nucleophile) N_sub_pyrrole->Iminium_ion Product N-Substituted Pyrrole-2-carbaldehyde Iminium_ion->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation on a pyrrole substrate.

This guide provides a foundational understanding of the primary synthetic strategies for obtaining N-substituted pyrrole-2-carbaldehydes. The choice of method will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the availability of starting materials. For complex or highly functionalized target molecules, a careful consideration of the advantages and limitations of each route is essential for successful synthesis.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of established analytical methodologies for the quantitative analysis of 1-Ethyl-1H-pyrrole-2-carbaldehyde. The selection of an appropriate method is contingent upon factors such as required sensitivity, sample matrix complexity, and available instrumentation. The techniques discussed—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric assay—are widely employed for the quantification of aldehydes in various matrices, including food, environmental, and pharmaceutical samples.[1][2]

Comparison of Performance Metrics

The following table summarizes the key performance characteristics of the analytical methods detailed in this guide. These metrics are crucial for determining the suitability of a method for a specific application, in line with the principles of analytical procedure validation.[3][4]

Performance Characteristic HPLC-UV GC-MS with Derivatization Spectrophotometry (MBTH Method)
Specificity Moderate to HighVery HighLow to Moderate
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of aldehydes.[2] For pyrrole derivatives, reversed-phase chromatography is often applicable.[5] This method offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (MeCN) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of approximately 280-290 nm (based on the chromophore).

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Stock Stock Solution (1mg/mL) Standards Calibration Standards Stock->Standards Dilution HPLC HPLC System (C18 Column) Standards->HPLC Sample Unknown Sample FilteredSample FilteredSample Sample->FilteredSample Dissolve & Filter FilteredSample->HPLC Detector UV Detector HPLC->Detector CalCurve Calibration Curve Detector->CalCurve Peak Areas Result Concentration Result CalCurve->Result Interpolation

HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it an excellent tool for the identification and quantification of volatile compounds like this compound.[2] To improve chromatographic performance and sensitivity, derivatization is often employed for aldehydes.

Experimental Protocol
  • Derivatization:

    • React the sample containing this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form the corresponding oxime derivative. This enhances volatility and allows for sensitive detection by electron capture or mass spectrometry.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound PFBHA-oxime derivative in hexane at 1 mg/mL.

    • Create calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 ng/mL.

    • Extract and derivatize unknown samples using the same PFBHA reaction, followed by extraction into hexane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injection: Splitless injection of 1 µL at 250 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 50-350.

      • For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivative. The underivatized compound has a top peak at m/z 123.[7][8]

  • Quantification:

    • Construct a calibration curve using the peak areas of the target ion from the derivatized standards.

    • Quantify the derivatized analyte in the samples using this calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Unknown Sample Deriv Derivatization (PFBHA) Sample->Deriv Standards Standards Standards->Deriv Extract Liquid-Liquid Extraction Deriv->Extract GC Gas Chromatograph (DB-5ms Column) Extract->GC MS Mass Spectrometer (EI, SIM Mode) GC->MS CalCurve Calibration Curve MS->CalCurve Target Ion Peak Areas Result Concentration Result CalCurve->Result Interpolation

GC-MS with derivatization workflow.

Spectrophotometric Method (MBTH Assay)

Spectrophotometric methods are cost-effective and suitable for rapid screening of total aldehyde content.[9] The 3-methyl-2-benzothiazolinone hydrazone (MBTH) method is a common assay where aldehydes react with MBTH in the presence of an oxidizing agent to form a blue formazan dye, which can be quantified.[9]

Experimental Protocol
  • Reagent Preparation:

    • MBTH Solution: Prepare a fresh 0.05% (w/v) aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride.

    • Oxidizing Solution: Prepare a 0.2% (w/v) solution of ferric chloride (FeCl₃) in an acidic medium.

    • Aldehyde Standard: Prepare a 1 mg/mL stock solution of this compound in ethanol or another suitable solvent. Create working standards by dilution in water.

  • Assay Procedure:

    • Pipette a known volume of the sample or standard into a test tube.

    • Add an equal volume of the MBTH solution and mix. Allow the reaction to proceed for 30 minutes at room temperature.

    • Add the ferric chloride oxidizing solution to the mixture. A blue color will develop over approximately 15-20 minutes.

    • Dilute the final solution with water to a fixed volume.

  • Measurement and Quantification:

    • Measure the absorbance of the blue formazan dye at its maximum absorption wavelength (approximately 628 nm) using a spectrophotometer.[9]

    • Create a standard calibration curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the total aldehyde concentration in the sample from the calibration curve.

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_quant Quantification Standards Aldehyde Standards Mix Mix Sample/Standard with MBTH Solution Standards->Mix Sample Unknown Sample Sample->Mix Oxidize Add Ferric Chloride (Oxidizing Agent) Mix->Oxidize Color Blue Formazan Dye Develops Oxidize->Color Spectro Measure Absorbance (~628 nm) Color->Spectro CalCurve Calibration Curve Spectro->CalCurve Absorbance Values Result Total Aldehyde Concentration CalCurve->Result

Spectrophotometric (MBTH) assay workflow.

References

Benchmarking the performance of different catalysts in N-ethylpyrrole formylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Formylation of N-Ethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

The formylation of N-ethylpyrrole to produce N-ethyl-2-formylpyrrole is a critical transformation in synthetic chemistry, providing a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a formyl group at the C2 position of the pyrrole ring opens up a plethora of subsequent chemical modifications. While the Vilsmeier-Haack reaction remains the conventional method for this transformation, the development of truly catalytic and more environmentally benign processes is of significant interest to the research community. This guide provides a comparative overview of the established methods and explores potential catalytic systems for the N-ethylpyrrole formylation, supported by available data and detailed experimental protocols.

Performance Benchmark: Comparing Synthetic Routes to N-Ethyl-2-Formylpyrrole

Direct comparative studies benchmarking a wide range of catalysts specifically for the formylation of N-ethylpyrrole are limited in the publicly available literature. The Vilsmeier-Haack reaction, which utilizes a stoichiometric amount of the formylating agent, is the most widely documented and serves as the primary benchmark. However, by examining catalytic systems employed for the synthesis of N-substituted pyrroles and the formylation of other heterocyclic systems, we can extrapolate and propose potential catalysts for investigation.

The following table summarizes the performance of the conventional Vilsmeier-Haack reaction and presents a curated list of potential catalyst classes that warrant investigation for the formylation of N-ethylpyrrole, based on their documented efficacy in related chemical transformations.

Method/Catalyst Class Typical Reagents Reaction Reported Yield (%) Key Advantages Limitations Reference
Vilsmeier-Haack Reaction POCl₃, DMFFormylation of PyrrolesHigh (often >90%)Reliable, well-established, high-yielding.[1][2]Stoichiometric use of corrosive reagents, harsh work-up.[1][2]
Lewis Acids ZnCl₂, FeCl₃, AlCl₃, etc.Paal-Knorr Pyrrole Synthesis83-97%Milder conditions, potential for catalytic turnover.Direct data for N-ethylpyrrole formylation is scarce.[3]
Solid Acids (Heterogeneous) Alumina (e.g., CATAPAL 200), Silica-supported acidsPaal-Knorr Pyrrole Synthesis68-97%Catalyst reusability, simplified purification.[3]May require higher temperatures; limited data on formylation.[3]
Organocatalysts Chiral Phosphoric Acids (CPAs)Atroposelective Paal-Knorr Reactionup to 98%Enantioselective control, metal-free.[4][5]Primarily demonstrated for ring formation, not formylation.[4][5]
Bio-catalysts LipasesN-formylation of aminesHighMild conditions, high selectivity, environmentally friendly.Applicability to C-formylation of pyrroles is unexplored.[6]
Metal Complexes C-scorpionate metal complexesN-formylation of aminesGood conversionUse of CO₂ as a C1 source.[7]Focused on N-formylation, not C-formylation of heterocycles.[7]

Experimental Protocols

Conventional Method: Vilsmeier-Haack Formylation of N-Ethylpyrrole

This protocol is a standard procedure for the formylation of pyrroles and serves as a baseline for comparison with catalytic methods.

Reagents:

  • N-Ethylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous CH₂Cl₂. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will be observed.[2][8]

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N-ethylpyrrole (1 equivalent) in anhydrous CH₂Cl₂ dropwise, keeping the reaction temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of NaHCO₃ until the pH is basic. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed with caution due to gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford N-ethyl-2-formylpyrrole.

General Protocol for Screening Potential Catalysts (e.g., Lewis Acids)

This protocol provides a general workflow for testing the efficacy of various catalysts for the formylation of N-ethylpyrrole.

Reagents:

  • N-Ethylpyrrole

  • Formylating agent (e.g., triethyl orthoformate, or DMF with an activating agent)

  • Catalyst (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃, etc., typically 1-10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or solvent-free)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a dry vial or reaction tube, add the chosen catalyst (e.g., 0.05 mmol, 5 mol%).

  • Addition of Reactants: Add N-ethylpyrrole (1.0 mmol), the formylating agent (1.2-2.0 mmol), the solvent (if any), and the internal standard.

  • Reaction Conditions: Seal the vial and stir the mixture at a set temperature (e.g., room temperature, 50 °C, 80 °C) for a specified time (e.g., 1, 6, 12, 24 hours).

  • Analysis: At each time point, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or saturated NaHCO₃ solution), dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the conversion of N-ethylpyrrole and the yield of N-ethyl-2-formylpyrrole by comparing with the internal standard.

  • Optimization: Vary the catalyst, solvent, temperature, and reaction time to find the optimal conditions for the formylation reaction.

Visualizing the Process

Workflow for Catalyst Benchmarking

The following diagram illustrates a logical workflow for the screening and evaluation of different catalysts for the N-ethylpyrrole formylation reaction.

G Workflow for Catalyst Performance Benchmarking cluster_0 Catalyst Selection A Lewis Acids (e.g., ZnCl2, FeCl3) E Reaction Setup (N-Ethylpyrrole, Formylating Agent, Solvent, Catalyst) A->E B Solid Acids (e.g., Alumina, Zeolites) B->E C Organocatalysts (e.g., CPAs) C->E D Other Catalysts (e.g., Metal Complexes) D->E F Parameter Screening (Temperature, Time, Concentration) E->F G Analysis (GC, HPLC, NMR) F->G F->G H Data Evaluation (Yield, Selectivity, TON) G->H I Optimal Catalyst & Conditions H->I

Caption: A flowchart for benchmarking catalyst performance.

The Vilsmeier-Haack Reaction Pathway

This diagram outlines the key steps in the classical Vilsmeier-Haack formylation of a pyrrole substrate.

G Vilsmeier-Haack Reaction Mechanism A DMF + POCl3 B Vilsmeier Reagent (Iminium Cation) A->B Reagent Formation D Electrophilic Aromatic Substitution B->D C N-Ethylpyrrole (Nucleophile) C->D E Iminium Salt Intermediate D->E G N-Ethyl-2-formylpyrrole (Product) E->G F Hydrolysis (H2O) F->G Work-up

Caption: Key stages of the Vilsmeier-Haack formylation.

References

Comparative Analysis of the Biological Activity of Ethyl vs. Methyl Substituted Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Summary of Biological Activities

The following table summarizes the available quantitative data for the biological activities of various substituted pyrrole derivatives, including those with methyl and ethyl substitutions. The data is extracted from different studies, and direct comparison should be made with caution due to variations in experimental protocols.

Compound/Derivative ClassSubstitutionBiological ActivityQuantitative MeasureSource
Pyrrolnitrin analoguesMethyl and ChloroAntibacterialLower MIC values for chlorinated and methylated compounds[1]
1H-pyrrole-2-carboxylate derivativeEthyl and MethylAntitubercularMIC = 0.7 µg/mL against M. tuberculosis H37Rv[1]
Pyrrole-2-carboxamide derivativesMethyl (on pyrrole N)Antitubercular~50-fold reduction in activity upon N-methylation[2]
Ethyl-2-amino-pyrrole-3-carboxylatesEthylAntiproliferative (GIST)Potent activity against imatinib-resistant GISTs[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the context of the presented data.

Antimicrobial Activity Assessment (General Protocol)

A common method for evaluating the antimicrobial activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

  • Preparation of Microbial Cultures: Bacterial or fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to reach a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates.

  • Incubation: The standardized microbial suspension is added to each well containing the serially diluted compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection or by measuring the optical density at 600 nm.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

  • Cell Culture: Human cancer cell lines (e.g., gastrointestinal stromal tumor - GIST cells) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ethyl-2-amino-pyrrole-3-carboxylates) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing Methodologies and Relationships

The following diagrams, created using Graphviz, illustrate the general workflow for the synthesis and biological evaluation of substituted pyrrole aldehydes and a conceptual structure-activity relationship.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Pyrrole, Alkylating Agents) reaction Chemical Reaction (e.g., Vilsmeier-Haack, Alkylation) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification compounds Synthesized Pyrrole Aldehydes (Methyl & Ethyl Substituted) purification->compounds antimicrobial Antimicrobial Assays (MIC Determination) compounds->antimicrobial antiproliferative Antiproliferative Assays (IC50 Determination) compounds->antiproliferative data_collection Collect Activity Data (MIC, IC50 values) antimicrobial->data_collection antiproliferative->data_collection sar Structure-Activity Relationship (SAR) Analysis data_collection->sar conclusion conclusion sar->conclusion Draw Conclusions

Caption: General workflow for the synthesis and biological evaluation of substituted pyrrole aldehydes.

logical_relationship cluster_substituents Alkyl Substitution Pyrrole_Core Pyrrole Aldehyde Core Methyl Methyl Group (-CH3) Ethyl Ethyl Group (-CH2CH3) Biological_Activity Biological Activity (e.g., Antimicrobial, Antiproliferative) Methyl->Biological_Activity Influences Ethyl->Biological_Activity Influences

Caption: Influence of alkyl substitution on the biological activity of pyrrole aldehydes.

Discussion and Future Directions

For instance, in the case of pyrrole-2-carboxamide antitubercular agents, N-methylation of the pyrrole ring led to a significant decrease in activity, suggesting that a free N-H group may be important for target interaction[2]. Conversely, a study on ethyl-2-amino-pyrrole-3-carboxylates demonstrated potent antiproliferative activity, indicating that the presence of an ethyl group is compatible with strong biological effects in that particular scaffold[3].

The provided data underscores the necessity for systematic studies that directly compare a series of alkyl-substituted pyrrole aldehydes. Such studies would involve synthesizing a library of compounds with varying alkyl chain lengths (methyl, ethyl, propyl, etc.) at different positions on the pyrrole ring and evaluating their activity against a panel of biological targets. This approach would provide a clearer understanding of the SAR and facilitate the rational design of more potent and selective pyrrole-aldehyde-based therapeutic agents.

References

A Comparative Guide to the Biological Evaluation of 1-Ethyl-1H-pyrrole-2-carbaldehyde and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

This guide provides a comparative analysis of the potential biological activities of 1-Ethyl-1H-pyrrole-2-carbaldehyde. Due to a lack of specific published data on this compound's cross-reactivity, this document establishes a framework for its evaluation by comparing it with structurally related and well-studied pyrrole derivatives known for their anti-inflammatory and cytotoxic properties. The guide offers detailed experimental protocols and visual workflows to aid researchers in designing and conducting similar biological assays.

Introduction

Pyrrole-containing compounds are a significant class of heterocyclic molecules that form the core of numerous biologically active agents. Derivatives of pyrrole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, cytotoxic, antibacterial, and antifungal properties. The compound of interest, this compound, belongs to this versatile family. While it is commercially available and used as a flavoring agent, its specific biological activity and cross-reactivity profile in therapeutic assays are not extensively documented in publicly available literature.

This guide aims to bridge this information gap by presenting a comparative analysis of related pyrrole derivatives with known biological effects. By examining the performance of compounds such as 1,5-diarylpyrroles and the standard-of-care drug Celecoxib, we provide a benchmark for the potential evaluation of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers initiating cross-reactivity and efficacy studies of novel pyrrole compounds.

Quantitative Data Comparison

To contextualize the potential activity of this compound, this section summarizes quantitative data from studies on analogous compounds. The data is presented in two tables: one focusing on anti-inflammatory activity via COX enzyme inhibition and the other on cytotoxic activity against a cancer cell line.

Table 1: Anti-Inflammatory Activity of Pyrrole Derivatives and Comparators

This table compares the inhibitory concentration (IC50) of various compounds against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is a measure of the drug's selectivity for COX-2; a higher ratio suggests greater selectivity, which can be associated with a reduced risk of gastrointestinal side effects.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference Drug)COX-18212
COX-26.8
1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile (Diarylapyrrole A)COX-1>100>38.8
COX-22.58
1,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde oxime (Diarylapyrrole B)COX-1>100>9.3
COX-210.7
This compound COX-1Data Not AvailableData Not Available
COX-2Data Not AvailableData Not Available

Data for Celecoxib and Diarylpyrrole derivatives are compiled from published studies. Data for this compound is not available and would require experimental determination.

Table 2: Cytotoxic Activity of Pyrrole Derivatives

This table presents the cytotoxic effects of a representative pyrrole derivative against the LoVo (colon adenocarcinoma) cell line, as determined by an MTS assay. Cytotoxicity is expressed as the percentage decrease in cell viability at a given concentration.

CompoundCell LineConcentration (µM)% Decrease in Cell Viability
Pyrrole Derivative 4d (from a 2022 study)LoVo5054.19%
This compound LoVoData Not AvailableData Not Available

Data for Pyrrole Derivative 4d is sourced from a published cytotoxicity study.[1] Data for this compound would need to be determined experimentally.

Experimental Protocols

To ensure reproducibility and facilitate the design of new studies, detailed protocols for the key assays mentioned in this guide are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the IC50 values of a test compound against COX-1 and COX-2.

Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add 10 µL of the diluted test compound or reference inhibitor to respective wells.

    • Add 170 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of a compound on a cell line.[1]

Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.

Materials:

  • Target cell line (e.g., LoVo, A549, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes in the dark.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • The percentage decrease in viability is 100 - % Cell Viability.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a potential signaling pathway and a screening workflow relevant to the study of pyrrole derivatives.

Diagram 1: Simplified COX-2 Inflammatory Pathway

This diagram illustrates the role of COX-2 in the inflammatory cascade, a common target for anti-inflammatory pyrrole derivatives.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 isomerized to Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation promotes Inhibitor Pyrrole Derivatives (e.g., Celecoxib, Diarylpyrroles) Inhibitor->COX2 inhibits

Caption: Simplified COX-2 pathway in inflammation and the inhibitory action of pyrrole compounds.

Diagram 2: Hypothetical Cross-Reactivity Screening Workflow

This diagram outlines a logical workflow for assessing the cross-reactivity of a novel compound like this compound against a panel of protein kinases, a common source of off-target effects.

Screening_Workflow Start Test Compound (this compound) PrimaryScreen Primary Screen (e.g., 10 µM single concentration) Start->PrimaryScreen KinasePanel Kinase Panel (~50-100 kinases) PrimaryScreen->KinasePanel DataAnalysis1 Data Analysis: Identify Hits (% Inhibition > 50%) KinasePanel->DataAnalysis1 DoseResponse Dose-Response Assay (Determine IC50 for Hits) DataAnalysis1->DoseResponse Hits Report Cross-Reactivity Report DataAnalysis1->Report No Significant Hits DataAnalysis2 Data Analysis: Potency & Selectivity Profile DoseResponse->DataAnalysis2 DataAnalysis2->Report

Caption: A workflow for kinase cross-reactivity screening of a novel test compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound remains to be established, this guide provides a robust comparative framework based on the known biological activities of related pyrrole derivatives. The presented data on COX inhibition and cytotoxicity for analogous compounds suggests that this class of molecules holds significant therapeutic potential, warranting further investigation.

The detailed experimental protocols for COX inhibition and cytotoxicity assays offer a clear roadmap for researchers to evaluate this compound and other novel compounds. Furthermore, the visualized workflows for target pathway analysis and cross-reactivity screening provide a strategic approach to characterizing the selectivity and potential off-target effects of new chemical entities.

It is recommended that future research efforts focus on generating empirical data for this compound to populate the comparative tables and to validate its potential as a biologically active agent. Such studies will be crucial in elucidating its mechanism of action, therapeutic efficacy, and overall safety profile.

References

Navigating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 1-Ethyl-1H-pyrrole-2-carbaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive overview of the structural elucidation and confirmation of 1-Ethyl-1H-pyrrole-2-carbaldehyde utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will delve into the experimental protocols and data interpretation that solidify our understanding of this compound's connectivity.

Unveiling the Molecular Skeleton: Predicted NMR Data

The foundation of our structural analysis rests upon the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values, presented in Table 1, serve as the basis for interpreting the correlations observed in 2D NMR spectra.

Atom Number Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
1--
2-132.5
36.95 (dd)110.8
46.20 (t)108.5
57.10 (dd)125.0
6 (CHO)9.50 (s)180.0
7 (CH₂)4.20 (q)40.5
8 (CH₃)1.45 (t)15.2

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

A Symphony of Signals: 2D NMR Correlation Analysis

2D NMR experiments provide a deeper understanding of the molecular structure by revealing through-bond and through-space correlations between nuclei. For this compound, the following correlations are expected:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would anticipate correlations between H3 and H4, and between H4 and H5 on the pyrrole ring. Additionally, a clear correlation between the methylene protons (H7) and the methyl protons (H8) of the ethyl group would be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of each protonated carbon. For instance, the proton at 6.95 ppm (H3) would show a cross-peak with the carbon at 110.8 ppm (C3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

    • The aldehyde proton (H6) to the C2 and C3 carbons.

    • The pyrrole protons (H3, H4, H5) to neighboring carbons within the ring.

    • The methylene protons of the ethyl group (H7) to the C5 carbon of the pyrrole ring and the methyl carbon (C8).

Visualizing the Connections: Workflow and Correlations

The following diagrams illustrate the experimental workflow for 2D NMR structural elucidation and the key predicted correlations for this compound.

G cluster_0 A Sample Preparation (Dissolve in CDCl₃) B 1D NMR Acquisition (¹H and ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Peak Picking, Integration) D->E F Correlation Analysis (Assigning Cross-Peaks) E->F G Structure Elucidation F->G H Structure Confirmation G->H

Caption: Workflow for 2D NMR Structural Elucidation.

Caption: Key Predicted COSY and HMBC Correlations.

The Experimental Blueprint: Protocols for 2D NMR

For the successful acquisition of high-quality 2D NMR data, the following experimental protocols are recommended:

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H-¹H COSY:

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans (ns): 2-4.

    • Number of Increments (ni): 256-512.

    • Relaxation Delay (d1): 1-2 seconds.

HSQC:

  • Pulse Program: hsqcedetgpsisp2.2

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm.

    • Spectral Width (¹³C): 180-200 ppm.

    • Number of Scans (ns): 4-8.

    • Number of Increments (ni): 256.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

HMBC:

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm.

    • Spectral Width (¹³C): 200-220 ppm.

    • Number of Scans (ns): 8-16.

    • Number of Increments (ni): 256-512.

    • Relaxation Delay (d1): 2 seconds.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).

Beyond NMR: A Comparative Look at Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive.Complex spectra can be difficult to interpret fully.
X-ray Crystallography Precise three-dimensional structure.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Safety Operating Guide

Proper Disposal of 1-Ethyl-1H-pyrrole-2-carbaldehyde: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Ethyl-1H-pyrrole-2-carbaldehyde, a compound that requires careful management due to its potential hazards.

Safety and Hazard Summary

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Adherence to appropriate safety protocols is essential to minimize exposure risks.

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[4]
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1][3]
Eye Irritation (Category 2)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[5]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing[5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] In some cases, incineration may be a viable option. Always consult with your institution's environmental health and safety (EHS) department and local regulations for specific requirements.

Experimental Protocol: Chemical Incineration

This method should only be performed by trained personnel in a facility equipped with a chemical incinerator that includes an afterburner and scrubber system.

  • Material Preparation : If permissible, dissolve or mix the this compound with a combustible solvent. This should be done in a well-ventilated area, preferably a fume hood.

  • Incineration : The mixture is then burned in a chemical incinerator. The high temperatures and control systems are designed to break down the chemical into less hazardous components.

  • Emission Control : The afterburner and scrubber systems are critical for treating the gaseous byproducts of incineration to prevent the release of harmful substances into the atmosphere.

  • Compliance : Ensure that this disposal method is in strict accordance with all federal, state, and local environmental regulations.[1]

General Disposal Procedure for Spills and Contaminated Materials

In the event of a spill, the following steps should be taken to safely manage and dispose of the material:

  • Secure the Area : Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[5]

  • Containment : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[5]

  • Cleanup : For dry spills, avoid creating dust.[6] Sweep the material into an airtight, labeled container.[1][6] For liquid spills, use an inert absorbent material to soak up the chemical.

  • Disposal of Contaminated Materials : All contaminated materials, including absorbent pads, gloves, and clothing, should be placed in a sealed, properly labeled container for disposal.

  • Final Disposal : The sealed containers of waste must be disposed of through an approved waste disposal facility in accordance with all applicable regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste Type (Pure Chemical, Contaminated Material, Spill) start->assess_waste consult_ehs Consult Institutional EHS & Local Regulations assess_waste->consult_ehs select_method Select Approved Disposal Method consult_ehs->select_method incineration Chemical Incineration (with combustible solvent) select_method->incineration Incineration Permitted waste_facility Dispose at Approved Waste Treatment Facility select_method->waste_facility Direct Disposal Required package_waste Package and Label Waste in sealed containers incineration->package_waste waste_facility->package_waste end End: Disposal Complete package_waste->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Ethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS No. 2167-14-8). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentJustification
Eye and Face Tightly fitting safety goggles or a face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection - Gloves: Butyl or Neoprene gloves are recommended for handling aldehydes. Nitrile gloves may offer fair resistance, but breakthrough times can vary.[3][4][5] Always consult the manufacturer's specific chemical resistance data.[6][7] - Lab Coat: A flame-resistant lab coat or impervious clothing should be worn.[2]Prevents skin contact which can cause irritation.[4][8] The choice of glove material is critical for adequate protection.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if exposure limits are exceeded.[2][9] A full-face respirator may be necessary in case of a large spill.[10]Protects against inhalation of vapors which can cause respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational and Disposal Plans

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transport Transport Chemical in Secondary Containment prep_hood->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_seal Securely Seal Container After Use handle_dispense->handle_seal clean_decontaminate Decontaminate Work Area handle_seal->clean_decontaminate dispose_waste Collect Waste in a Labeled, Sealed Container clean_store Store in a Cool, Dry, Well-Ventilated Area clean_decontaminate->clean_store dispose_contact Contact Environmental Health & Safety (EHS) for Pickup dispose_waste->dispose_contact

Safe Handling Workflow for this compound
Step-by-Step Handling Procedures

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before handling the chemical.

    • Put on all required PPE as outlined in Table 1.

    • Ensure a chemical fume hood is in proper working order.

  • Handling:

    • When moving the chemical, use a secondary container to prevent spills.

    • All dispensing and handling of the liquid should be performed inside a certified chemical fume hood.[11]

    • Keep the container tightly sealed when not in use.

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

    • Ensure the storage container is clearly labeled.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

    • The container must be kept securely sealed.

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain or in regular trash.

    • Some aldehyde waste may be neutralized before disposal, but this should only be done by trained personnel following a validated procedure.[2][8][13]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[12]

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.